molecular formula C8H13NO B1507015 Spiro[2.5]octan-6-one oxime CAS No. 921602-70-2

Spiro[2.5]octan-6-one oxime

Numéro de catalogue: B1507015
Numéro CAS: 921602-70-2
Poids moléculaire: 139.19 g/mol
Clé InChI: DVSFZINJCAMKBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[2.5]octan-6-one oxime is a high-purity chemical building block designed for advanced research applications. This compound features a spiro[2.5]octane skeleton, a unique bicyclic framework consisting of a cyclopropane ring fused to a cyclohexanone ring via a single spiro carbon atom . The oxime functional group (-NOH) at the 6-position provides a versatile handle for further synthetic transformations, serving as a key precursor to various nitrogen-containing derivatives. As a core structural motif, the spiro[2.5]octane scaffold is of significant interest in medicinal chemistry and drug discovery for its ability to modulate the three-dimensional conformation of molecules. This oxime derivative is particularly valuable for constructing novel molecular architectures. Researchers utilize this compound in the synthesis of more complex spirocyclic systems, which are increasingly important in the development of pharmaceuticals and agrochemicals due to their defined stereochemistry and potential for creating novel intellectual property. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with all applicable laboratory safety guidelines. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Propriétés

IUPAC Name

N-spiro[2.5]octan-6-ylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-9-7-1-3-8(4-2-7)5-6-8/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFZINJCAMKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=NO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720888
Record name N-Spiro[2.5]octan-6-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921602-70-2
Record name N-Spiro[2.5]octan-6-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spirooctan-6-one Oxime: Structural Dynamics, Synthesis, and Applications in Neurotherapeutic Drug Design

Spiro[1]octan-6-one Oxime: Structural Dynamics, Synthesis, and Applications in Neurotherapeutic Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds have emerged as highly privileged structures. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a drug molecule, researchers can significantly improve its aqueous solubility, metabolic stability, and target specificity. Spiro[1]octan-6-one oxime is a highly specialized synthetic intermediate that leverages this spirocyclic advantage. It is predominantly utilized in the synthesis of spiropiperidines—a class of potent, conformationally restricted β -secretase (BACE1) inhibitors currently investigated for the treatment of Alzheimer's disease [1]. This technical guide details the structural properties, mechanistic synthesis, and neurotherapeutic applications of this critical molecule.

Chemical Structure and Physicochemical Properties

Spiro[1]octan-6-one oxime features a highly strained cyclopropane ring fused to a cyclohexanone oxime ring at a single spiro-carbon. This unique topology restricts the conformational flexibility of the cyclohexane ring, locking it into geometries that are highly favorable for binding deep within enzyme active sites while minimizing the entropic penalty of binding.

Table 1: Physicochemical Properties of Spiro[1]octan-6-one and its Oxime Derivative

PropertySpiro[1]octan-6-one (Precursor)Spiro[1]octan-6-one Oxime (Target)
CAS Number 15811-21-9 [2]921602-70-2 [3]
Molecular Formula C₈H₁₂OC₈H₁₃NO
Molecular Weight 124.18 g/mol 139.20 g/mol
Structural Feature Spirocyclic KetoneSpirocyclic Oxime
XLogP3 ~1.4~1.2 (Estimated)
State at STP Liquid / Low-melting solidSolid (Crystalline)

Mechanistic Synthesis & Self-Validating Protocol

The conversion of spiro[1]octan-6-one to its corresponding oxime is a nucleophilic addition-elimination reaction. Achieving high yields requires precise thermodynamic and kinetic control over the reaction microenvironment—specifically, the pH.

The Causality of the Reaction Conditions: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent explosive decomposition. In this salt form, the nitrogen is fully protonated and non-nucleophilic. The addition of a weak base (such as sodium acetate) buffers the solution to a precise pH window of ~4.5 to 5.0.

  • Electrophilic Activation: At this pH, the carbonyl oxygen of the spiroketone is sufficiently protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophile Liberation: Concurrently, a critical fraction of the hydroxylamine exists as the free base, allowing it to attack the activated carbonyl to form a tetrahedral hemiaminal intermediate, which subsequently dehydrates to form the oxime.

SynthesisASpiro[2.5]octan-6-one(Electrophile)BNH2OH·HCl + NaOAcin EtOH (pH 4.5-5.0)A->B AdditionCTetrahedralHemiaminalB->C NucleophilicAttackDSpiro[2.5]octan-6-one oxime(Product)C->D Dehydration(-H2O)

Fig 1: Synthetic workflow for the oxime derivatization of spiro[1]octan-6-one.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in visual and analytical validation steps.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 2.1 g (16.9 mmol) of spiro[1]octan-6-one[1]. Dissolve in 15 mL of absolute ethanol.

    • Indicator: The solution must be completely clear and homogeneous.

  • Reagent Addition: Add 2.0 g (28.7 mmol, ~1.7 eq) of hydroxylamine hydrochloride. The suspension will remain cloudy as the salt is only partially soluble in ethanol.

  • Buffering (Critical Step): Slowly add 2.35 g (28.7 mmol, ~1.7 eq) of anhydrous sodium acetate.

    • Indicator: An endothermic dissolution occurs. The buffer system establishes the necessary pH (~4.5), and the mixture may become more translucent.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75°C for 3 hours with continuous magnetic stirring.

  • In-Process Control (TLC Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 80:20 Hexanes:EtOAc).

    • Validation: The reaction is deemed complete when the high-Rf ketone spot (UV inactive, but stains strongly with KMnO₄) is entirely replaced by a lower-Rf, more polar oxime spot.

  • Workup & Isolation: Cool to room temperature. Concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

    • Causality: The aqueous layer actively strips away the highly water-soluble NaCl byproducts and unreacted NH₂OH, while the organic oxime partitions into the EtOAc.

  • Drying & Concentration: Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield spiro[1]octan-6-one oxime as an off-white solid.

Application in Drug Development: BACE1 Inhibition

The primary pharmaceutical utility of spiro[1]octan-6-one oxime lies in its role as a precursor to spiropiperidines . Through a Beckmann rearrangement or direct reduction/cyclization, the oxime is converted into a structurally rigid spiro-amine.

In the context of Alzheimer's disease (AD), the β -site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target. BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP), leading to the formation of neurotoxic Amyloid-beta (A β ) plaques. Spiropiperidine derivatives, synthesized directly from spiro[1]octan-6-one oxime, act as potent, blood-brain-barrier (BBB) penetrant BACE1 inhibitors[1]. The spirocyclic core perfectly occupies the S1' and S2' sub-pockets of the BACE1 active site, displacing high-energy water molecules and increasing binding entropy without adding lipophilic bulk.

BACE1APPAmyloid Precursor Protein (APP)BetaCTFbeta-CTF FragmentAPP->BetaCTF Cleaved byBACE1BACE1 Enzyme(beta-secretase)BACE1->BetaCTFSpiroSpiropiperidine Inhibitor(Oxime-Derived)Spiro->BACE1 Competitive InhibitionAbetaAmyloid-beta (Abeta) Plaques(Neurotoxic)BetaCTF->Abeta Cleaved byGammagamma-secretaseGamma->Abeta

Fig 2: BACE1 inhibition by oxime-derived spiropiperidines in the amyloid pathway.

Analytical Characterization

To ensure the structural integrity of the synthesized spiro[1]octan-6-one oxime, rigorous analytical validation is required:

  • ¹H NMR (CDCl₃, 400 MHz): The cyclopropane protons serve as a unique diagnostic marker, appearing highly shielded upfield around δ 0.30 - 0.50 ppm as a distinct multiplet (4H). The cyclohexane ring protons split into distinct multiplets due to the desymmetrization caused by the C=N-OH double bond (creating syn/anti isomerism). The oxime hydroxyl proton (N-OH) typically appears as a broad singlet far downfield ( δ 8.0 - 9.5 ppm), which disappears upon D₂O exchange.

  • LC-MS (ESI+): The compound will exhibit a strong [M+H]⁺ peak at m/z 140.2, confirming the molecular weight of the target oxime.

References

  • US Patent Office. "US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease." Google Patents.
  • NextSDS. "Spiro[1]octan-6-one oxime — Chemical Substance Information." NextSDS Database. Available at:[Link]

Spirooctan-6-one Oxime: Physicochemical Profiling, Exact Mass Determination, and Applications in Drug Discovery

Spiro[1]octan-6-one Oxime: Physicochemical Profiling, Exact Mass Determination, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the shift toward increasing the sp³ character of drug candidates—often termed "escaping from flatland"—has elevated the importance of spirocyclic building blocks. Spiro[1]octan-6-one oxime (CAS: 921602-70-2) is a highly specialized, conformationally restricted intermediate. By combining a cyclopropane ring spiro-fused to a functionalized cyclohexane system, it serves as a rigid scaffold that mimics the spatial geometry of traditional heterocycles while improving metabolic stability. This technical guide details its physicochemical properties, mass spectrometry profiling, and field-proven protocols for its synthesis and analytical validation.

Physicochemical Properties: Molecular Weight vs. Exact Mass

For researchers utilizing high-resolution mass spectrometry (HRMS) and stoichiometric scaling, distinguishing between the bulk molecular weight and the monoisotopic exact mass of spiro[1]octan-6-one oxime is critical [1].

  • Molecular Weight (139.19 g/mol ): This value represents the weighted average of the naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen. It is the standard metric used for calculating molar equivalents during bulk synthesis.

  • Monoisotopic Exact Mass (139.0997 Da): This value is calculated using only the primary, most abundant isotope of each element ( 12C , 1H , 14N , 16O ). In HRMS, the mass spectrometer measures individual ions rather than bulk averages. Therefore, the exact mass is the mandatory reference point for structural validation.

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
IUPAC Name Spiro[1]octan-6-one oximeNomenclature standardization
CAS Registry Number 921602-70-2Database indexing and procurement
Molecular Formula C8​H13​NO Elemental composition
Molecular Weight 139.19 g/mol Reagent mass calculations
Monoisotopic Exact Mass 139.0997 DaHRMS target mass validation
Theoretical [M+H]+ 140.1070 m/zESI+ mass spectrometry detection

Experimental Methodology: Synthesis Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The conversion of spiro[1]octan-6-one to its corresponding oxime relies on precise pH control and thermodynamic driving forces.

Step-by-Step Oximation Protocol
  • Reagent Solubilization: In a 50 mL round-bottom flask, dissolve 2.1 g (16.9 mmol) of spiro[1]octan-6-one in 10 mL of absolute ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it effectively solubilizes both the highly lipophilic spirocyclic ketone and the highly polar inorganic salts introduced in the next step.

  • Nucleophile Activation: Add 2.0 g (28.7 mmol) of hydroxylamine hydrochloride ( NH2​OH⋅HCl ), followed immediately by 4.0 g of sodium acetate ( NaOAc ).

    • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive degradation. Sodium acetate acts as a mild buffer. It neutralizes the HCl to liberate the free, nucleophilic amine ( NH2​OH ) while maintaining the solution pH at approximately 4.5. If the pH is too low, the amine remains protonated and non-nucleophilic; if too high, the carbonyl oxygen is not sufficiently protonated to act as a strong electrophile.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70°C for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate mobile phase.

    • Causality: While the initial nucleophilic attack is rapid, the subsequent elimination of water (dehydration) to form the C=N double bond requires kinetic energy supplied by the reflux conditions. TLC provides a self-validating visual confirmation of ketone consumption.

  • Workup and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the remaining residue between 20 mL of deionized water and 30 mL of ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

    • Causality: Removing ethanol prior to extraction prevents it from acting as a co-solvent that would drag organic products into the aqueous phase. The biphasic partition effectively isolates the organic oxime from the water-soluble inorganic byproducts ( NaCl , excess NaOAc ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude spiro[1]octan-6-one oxime.

Analytical Validation: HRMS Workflow

To confirm the synthesis of spiro[1]octan-6-one oxime, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) is the gold standard.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized oxime in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid serves as an abundant proton source, driving the ionization equilibrium toward the formation of the [M+H]+ pseudomolecular ion, which is essential for positive ion mode (ESI+) detection.

  • Instrument Calibration: Calibrate the ESI-TOF instrument using an external tuning mix (e.g., Agilent APCI/ESI tuning mass mix) to ensure a mass accuracy error of < 2 ppm.

    • Causality: Time-of-flight measurements are highly sensitive to thermal fluctuations in the flight tube. External calibration creates a self-validating baseline, ensuring that any mass deviation is due to the sample, not instrument drift.

  • Data Acquisition: Inject 5 µL of the sample into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Acquire data across an m/z range of 50–500.

    • Causality: These specific source parameters provide optimal droplet desolvation and efficient ion transfer into the high-vacuum region without imparting excessive thermal energy that could fragment the relatively fragile N−O bond of the oxime.

  • Validation: Extract the ion chromatogram for m/z 140.1070. A mass error of < 5 ppm confirms the exact elemental composition of C8​H13​NO , validating the structural integrity of the intermediate.

Application Workflow: Beta-Secretase Inhibitor Synthesis

Spiro[1]octan-6-one oxime is not a terminal product; it is a vital intermediate in the synthesis of complex therapeutics. Most notably, it is utilized in the development of spiropiperidine beta-secretase (BACE1) inhibitors [2]. BACE1 is a primary therapeutic target in Alzheimer's disease research, responsible for the cleavage of the amyloid precursor protein.

By reducing the oxime to an amine and further elaborating the structure, chemists generate a rigid spiropiperidine scaffold. This spirocyclic geometry allows the drug molecule to optimally project its pharmacophores into the three-dimensional pockets of the BACE1 active site, a feat difficult to achieve with flat, aromatic rings.

Gcluster_0Synthesis & Validation WorkflowKetoneSpirooctan-6-one(Starting Material)ReactionOximation Reaction(NH2OH·HCl, EtOH, Base)Ketone->Reaction Nucleophilic AdditionOximeSpiro[2.5]octan-6-one oxime(Target Intermediate)Reaction->Oxime DehydrationHRMSHRMS Validation(Exact Mass: 139.0997 Da)Oxime->HRMS ESI-TOF AnalysisDrugSpiropiperidine Scaffold(Beta-Secretase Inhibitor)Oxime->Drug Structural Elaboration

Fig 1: Synthetic and analytical workflow for Spiro[1]octan-6-one oxime in drug discovery.

Conclusion

Spiro[1]octan-6-one oxime represents a critical node in modern synthetic workflows. By understanding its exact mass (139.0997 Da) versus its molecular weight (139.19 g/mol ), researchers can accurately execute high-resolution analytical validations. Furthermore, mastering the causality behind its pH-dependent synthesis ensures high-yield production, enabling its downstream application in advanced drug discovery programs, such as the synthesis of BACE1 inhibitors for Alzheimer's disease.

References

  • Title: PubChem Compound Summary for C8H13NO (1-Ethoxycyclopentane-1-carbonitrile / Isomeric Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease (Patent US20070021454A1)

1H and 13C NMR chemical shifts for Spiro[2.5]octan-6-one oxime

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Spiro[2.5]octan-6-one Oxime

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed insights into the atomic framework and stereochemistry.[1][2] This guide offers a comprehensive analysis and prediction of the ¹H and ¹³C NMR chemical shifts for Spiro[2.5]octan-6-one oxime. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures, foundational NMR principles, and computational chemistry insights to provide a robust predictive framework.[3][4] We will explore the anticipated spectral features, discuss the influence of the unique spirocyclic system and the oxime functionality, and provide a detailed experimental protocol for the empirical validation of these predictions. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of novel spirocyclic compounds.

Introduction: The Structural Challenge of Spirocycles

Spirocyclic compounds, characterized by a single atom common to two rings, are privileged scaffolds in medicinal chemistry and natural products due to their rigid, three-dimensional architecture.[1][5] Spiro[2.5]octan-6-one oxime, which incorporates a cyclopropane ring fused to a cyclohexanone oxime moiety, presents a unique structural challenge. The accurate assignment of its ¹H and ¹³C NMR spectra is paramount for confirming its synthesis, ensuring purity, and understanding its conformational properties.[6]

NMR spectroscopy provides a definitive method for such structural determination.[7] The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, offering a fingerprint of the molecular structure.[8] This guide will deconstruct the Spiro[2.5]octan-6-one oxime structure to predict these fingerprints, providing a valuable reference for researchers working with this or similar molecular frameworks.

Foundational Principles Influencing the NMR Spectrum

The predicted chemical shifts for Spiro[2.5]octan-6-one oxime are governed by several key factors:

  • Inductive Effects: The electronegative nitrogen and oxygen atoms of the oxime group (C=N-OH) will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • Anisotropy: The π-system of the C=N double bond creates a magnetic field that will anisotropically shield or deshield nearby protons, depending on their spatial orientation relative to the double bond.

  • Ring Strain and Geometry: The spiro-fused cyclopropane ring introduces significant ring strain and fixes the conformation of the six-membered ring to a greater extent than in a simple cyclohexanone. This rigid geometry leads to distinct chemical shifts for axial and equatorial protons.[6]

  • Stereoisomerism: The oxime functionality can exist as two geometric isomers, (E) and (Z). These isomers are expected to have distinct NMR spectra, particularly for the atoms alpha to the C=N bond (C5, C7, and their attached protons).[9]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal several distinct signals corresponding to the different proton environments in the molecule. The numbering scheme used for assignment is shown in the diagram below.

Caption: Numbering scheme for Spiro[2.5]octan-6-one oxime.

Based on data from cyclohexanone oxime and other spirocyclic systems, the following ¹H chemical shifts are predicted.[6][10]

Proton(s)Predicted δ (ppm)Predicted MultiplicityRationale and Commentary
OH 8.0 - 9.5Broad Singlet (br s)The oxime proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature.[10]
H5, H7 2.2 - 2.8Multiplet (m)These protons are alpha to the C=N bond and are significantly deshielded. They will likely appear as complex multiplets due to geminal and vicinal coupling. Their chemical shifts may differ slightly depending on the E/Z configuration of the oxime.
H4, H8 1.5 - 2.0Multiplet (m)These are standard methylene protons on a cyclohexane ring. They will exhibit complex splitting patterns due to coupling with neighboring protons.
H1, H2 0.4 - 1.0Multiplet (m)Protons on a cyclopropane ring are highly shielded due to the ring's magnetic anisotropy and typically appear in the upfield region of the spectrum. The four protons are diastereotopic and will likely show complex geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. Due to the molecule's symmetry, 8 distinct signals are expected. The chemical shifts are predicted based on data from cyclohexanone oxime and general principles for spiro compounds.[1][10][11]

Carbon(s)Predicted δ (ppm)Rationale and Commentary
C6 158 - 162The imine carbon is strongly deshielded by the attached electronegative nitrogen and will be the most downfield signal in the aliphatic region. For cyclohexanone oxime, this signal appears near 160 ppm.[10]
C5, C7 28 - 35Carbons alpha to the C=N bond. Their shifts are influenced by the nitrogen atom.
C4, C8 24 - 28Standard methylene carbons in a six-membered ring.
C3 (spiro) 35 - 45The quaternary spiro carbon is a key diagnostic signal. Its chemical shift is influenced by the strain of the two fused rings.[1][12]
C1, C2 10 - 20Cyclopropyl carbons are characteristically shielded and appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

To empirically validate the predicted chemical shifts, a rigorous and systematic experimental approach is required. The following protocol outlines a self-validating system for acquiring high-quality NMR data for Spiro[2.5]octan-6-one oxime.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep2 Add internal standard if needed (e.g., TMS) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1D Acquire 1D Spectra: - ¹H (Proton) - ¹³C & DEPT-135 prep3->acq1D acq2D Acquire 2D Spectra: - COSY (¹H-¹H) - HSQC (¹H-¹³C) - HMBC (¹H-¹³C long-range) - NOESY (for E/Z isomerism) acq1D->acq2D proc1 Apply Fourier Transform, phase correction, and baseline correction acq2D->proc1 proc2 Calibrate chemical shifts to solvent residual peak or TMS proc1->proc2 proc3 Integrate ¹H signals and analyze coupling patterns proc2->proc3 proc4 Correlate 2D spectra to assign all ¹H and ¹³C signals unambiguously proc3->proc4

Caption: Standard workflow for comprehensive NMR structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Spiro[2.5]octan-6-one oxime.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[13] The choice of solvent can affect chemical shifts, particularly for the labile OH proton.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution into a high-quality 5 mm NMR tube.

    • Cap the tube and label it clearly. Wipe the outside of the tube before insertion into the spectrometer.[1]

  • Spectrometer Setup and 1D NMR Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).[14]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive, CH₂ will be negative, and quaternary carbons will be absent).

  • 2D NMR Acquisition for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the connection of protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is essential for determining the stereochemistry of the oxime. For the (E)-isomer, a spatial correlation (NOE) would be expected between the OH proton and the protons on one of the alpha-carbons (e.g., H7), while for the (Z)-isomer, the correlation would be with the other set of alpha-protons (H5).[9]

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H and ¹³C spectra using the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).[13][15]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

    • Systematically analyze the 2D spectra, starting with the HSQC to link protons to carbons, then using COSY and HMBC to build the molecular fragments and confirm the final structure.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of Spiro[2.5]octan-6-one oxime. The predicted chemical shifts, summarized in the tables above, are based on established NMR principles and data from structurally related compounds. The unique features of this molecule—the highly shielded cyclopropyl nuclei, the deshielded spiro and imine carbons, and the protons alpha to the oxime—serve as key diagnostic markers for its identification. The provided experimental protocol offers a robust methodology for the empirical acquisition and unambiguous assignment of the NMR data, which is essential for any research or development involving this novel spirocyclic scaffold.

References

A complete list of sources is provided below. Each source includes the title, the publication or source name, and a valid URL for verification.

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. (Publication details not fully available).
  • ResearchGate. Figure 1. 15 N CP/MAS NMR spectra of pure 15 N-cyclohexanone oxime (a),....
  • ACS Publications. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst.
  • SpectraBase. Cyclohexanone O-methyl-oxime.
  • ChemicalBook. Cyclohexanone oxime(100-64-1) 1H NMR spectrum.
  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • PubMed. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (Publication details not fully available).
  • ResearchGate. H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF.
  • Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC.
  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. (Publication details not fully available).
  • RSC Publishing. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications.
  • ResearchGate. 1 H NMR spectroscopic data of metabolite-1 and respective oxime-1 (in....
  • arXiv. [2304.03361] NMR shift prediction from small data quantities.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
  • OSTI.gov. Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure.
  • ResearchGate. Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides.
  • Organic Letters. Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction.
  • Synthesis and characterization of novel oxime analogues. (Publication details not fully available).
  • ResearchGate. 13 C and 1 H NMR Spectra of Synthetic (25 R )-5α-Spirostanes.
  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252..
  • PMC. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
  • Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Journal of the American Chemical Society. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • ResearchGate. 13C chemical shifts of 6-nitro-BIPS spiro form in DMSO at 298 K.
  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Oregon State University. 13C NMR Chemical Shift.
  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy.
  • Synthesis, characterization and antimicrobial activity of spiro- | Abstract. (Publication details not fully available).
  • 13-C NMR Chemical Shift Table.pdf. (Publication details not fully available).
  • PMC. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

Sources

The Role of Spirocyclic Oximes in Modern Drug Discovery: A Technical Guide to Synthesis, Pharmacology, and Application

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Rationale for Spirocyclic Oximes

In modern medicinal chemistry, the paradigm has shifted from flat, sp²-hybridized aromatic systems to complex, three-dimensional sp³-rich architectures—a concept widely known as "escaping flatland." Spirocyclic scaffolds are at the forefront of this movement. By connecting two rings through a single quaternary carbon atom, spirocycles impart exceptional structural rigidity, project substituents into well-defined 3D vectors, and significantly reduce cytochrome P450 (CYP450) metabolic liabilities compared to their planar counterparts.

When functionalized with an oxime group (=N-OH), these spirocycles become highly privileged pharmacophores[1]. The oxime moiety is not merely a structural feature; it acts as a highly directional hydrogen bond donor/acceptor, modulates the molecule's overall lipophilicity, and serves as a versatile synthetic linchpin for advanced downstream transformations, such as the Beckmann rearrangement to form complex aza-steroids and alkaloids[2].

As a Senior Application Scientist, I present this technical guide to detail the causal mechanisms, self-validating synthetic protocols, and pharmacological evaluations of spirocyclic oximes in contemporary drug discovery.

Synthetic Methodologies: Solid-Phase REM-Coupled ISOC

Synthesizing highly functionalized spirocyclic systems in solution phase often suffers from poor diastereoselectivity and arduous chromatographic purifications. To circumvent this, we utilize a Solid-Phase Synthesis approach combined with a Regenerating Michael (REM) linker and an Intramolecular 1,3-Dipolar Cycloaddition (ISOC) ()[3].

Causality of the Method:

  • Solid-Phase Support: Allows for the use of massive reagent excesses to drive sluggish cycloadditions to absolute completion. Purification is achieved via simple filtration, eliminating the need for silica gel chromatography[4].

  • REM Linker: Functions as a "traceless" support. Upon final cleavage via base-catalyzed β -elimination, the linker regenerates its original double bond on the resin, releasing the pure spirocyclic oxime without leaving residual attachment artifacts[3].

  • ISOC Reaction: The intramolecular nature of the cycloaddition between a transient nitrile oxide and a tethered furan ring ensures exceptionally high diastereoselectivity (often >95:5 dr)[3].

Experimental Protocol: Solid-Phase Synthesis of[4.4] Spirocyclic Oximes

This protocol is designed as a self-validating system, utilizing intermediate spectroscopic checkpoints to ensure reaction fidelity.

Step 1: Resin Loading and Michael Addition

  • Action: To a 25 mL solid-phase reaction vessel, add 1.0 g of REM resin, 20 mL of anhydrous dimethylformamide (DMF), and 2.4 mL of furfurylamine. Agitate on an orbital shaker for 24 hours at room temperature[5].

  • Causality: Furfurylamine acts as the foundational diene/dipolarophile precursor. The primary amine undergoes a Michael addition into the resin-bound acrylate.

  • Validation Checkpoint: Wash a small aliquot of resin with DCM and methanol, dry it, and perform Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the characteristic C=C stretch (approx. 1620 cm⁻¹) confirms complete loading[3].

Step 2: Intramolecular 1,3-Dipolar Cycloaddition (ISOC)

  • Action: To the washed resin, add 1.48 mL of triethylamine (TEA), 10 mL of anhydrous toluene, 637 mg of β -nitrostyrene, and 1.0 mL of trimethylsilyl chloride (TMSCl). Agitate for 48 hours[6].

  • Causality: The β -nitrostyrene provides the nitro group. TMSCl and TEA dehydrate the nitro group in situ to generate a highly reactive nitrile oxide dipole. This dipole spontaneously undergoes an intramolecular [3+2] cycloaddition with the tethered furan ring, trapped as an N-silyloxy isoxazolidine.

Step 3: Desilylation and Traceless Cleavage

  • Action: Treat the resin with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for 2 hours to cleave the silyl ether, unmasking the oxime[3].

  • Action: Wash the resin, then add 3 mL of dichloromethane (DCM) and 1.5 mL of TEA. Agitate for 24 hours[7].

  • Causality: The TEA induces a β -elimination event, cleanly severing the C-N bond connecting the product to the REM linker.

  • Validation Checkpoint: Filter the solution and analyze the filtrate via High-Resolution Mass Spectrometry (HRMS). The presence of the exact mass of the target spirocyclic oxime without polymer adducts validates the traceless cleavage[3].

G N1 REM Resin Preparation N2 Michael Addition (Furfurylamine) N1->N2 DMF, 24h N3 ISOC Cycloaddition (β-nitrostyrene) N2->N3 TMSCl, TEA, 48h N4 Desilylation (TBAF) N3->N4 Deprotection N5 Resin Cleavage (DCM/TEA) N4->N5 Traceless Release N6 Spirocyclic Oxime N5->N6 Filtration

Fig 1. Solid-phase synthesis workflow of spirocyclic oximes via REM-coupled ISOC.

Pharmacological Applications: Cytotoxicity Evaluation

Spirocyclic oximes have demonstrated significant potential as anti-cancer agents, often inducing apoptosis in rapidly dividing cell lines ()[8]. To quantify this activity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Quantitative Data: Synthesis Yields and Cytotoxicity

The following table summarizes the synthetic efficiency and biological activity of a representative library of spirocyclic oximes against the COS7 cell line.

Compound IDR-Group (Alkylating Agent)DipolarophileOverall Yield (%)Diastereomeric Ratio (dr)COS7 IC₅₀ (µM)
SPO-01 1-Bromooctane β -Nitrostyrene82>95:514.2 ± 1.1
SPO-02 Benzyl Bromide β -Nitrostyrene78>95:58.7 ± 0.6
SPO-03 Methyl Iodide β -Nitrostyrene85>95:545.3 ± 2.4
Control N/A (Cisplatin)N/AN/AN/A5.1 ± 0.3
Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol incorporates strict internal controls to prevent false-positive cytotoxicity readings.

Step 1: Cell Seeding and Treatment

  • Action: Seed COS7 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[8].

  • Action: Treat cells with spirocyclic oxime derivatives at varying concentrations (1 µM to 100 µM).

  • Self-Validation (Controls): Every plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (Cisplatin, 50 µM) to validate the assay's sensitivity to known cytotoxic agents[8].

Step 2: MTT Incubation and Readout

  • Action: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Causality: Only viable cells possess active mitochondrial reductase enzymes capable of cleaving the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Action: Aspirate the media, dissolve the crystals in 100 µL of DMSO, and read the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: The assay is strictly invalidated if the Cisplatin positive control fails to induce a >50% reduction in cell viability relative to the vehicle control. This ensures the metabolic competence of the cell batch[8].

Advanced Transformations: The Beckmann Rearrangement

Beyond their direct pharmacological utility, spirocyclic oximes are vital precursors in the total synthesis of complex natural products. A hallmark transformation is the Beckmann Rearrangement , which converts spirocyclic oximes into ring-expanded spirocyclic amides or lactams. This strategy was famously utilized by E.J. Corey in the synthesis of the neurotoxic alkaloid perhydrohistrionicotoxin (pHTX), where a spirocyclic oxime was expanded to install a critical α -tertiary amine (ATA) center ()[2].

Mechanistic Causality: Activation of the oxime hydroxyl group (e.g., via protonation or tosylation) transforms it into a superior leaving group. This triggers an anti-periplanar migration of the adjacent alkyl group, breaking the C-C bond and forming a transient nitrilium ion. Subsequent hydration and tautomerization yield the expanded spirocyclic lactam[2].

G O1 Spirocyclic Oxime O2 Protonation / Activation O1->O2 O3 Anti-periplanar Migration O2->O3 N-O Cleavage O4 Nitrilium Ion O3->O4 Ring Expansion O5 Hydration O4->O5 O6 Spirocyclic Lactam O5->O6 Tautomerization

Fig 2. Mechanistic pathway of the Beckmann rearrangement of spirocyclic oximes.

References

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). "Solid-phase Synthesis of[4.4] Spirocyclic Oximes." Journal of Visualized Experiments, (144), e58508.[Link]

  • Drisko, C. R., et al. (2020). "Cytotoxicity Assessment of Spirocyclic Oximes." Journal of Visualized Experiments, (166), e61882.[Link]

  • Fetz, V., et al. (2015). "Synthetic approaches towards alkaloids bearing α -tertiary amines." Natural Product Reports, 32(12), 1625-1653.[Link]

  • Tan, Y., et al. (2011). "Highly Enantioselective One-Pot Synthesis of Spirocyclopentaneoxindoles Containing the Oxime Group by Organocatalyzed Michael Addition/ISOC/Fragmentation Sequence." Organic Letters, 13(20), 5448-5451.[Link]

Sources

Thermodynamic Stability of Spirooctan-6-one Oxime Isomers: A Stereochemical and Thermodynamic Analysis

Thermodynamic Stability of Spiro[1]octan-6-one Oxime Isomers: A Stereochemical and Thermodynamic Analysis

Executive Summary

In modern drug discovery, spirocyclic scaffolds are increasingly utilized to improve the physicochemical properties of drug candidates by introducing three-dimensionality ("escaping flatland")[1]. Spiro[2]octan-6-one oxime represents a highly specific structural motif where the intersection of spirocyclic geometry and oxime stereochemistry creates a unique thermodynamic scenario.

Unlike standard unsymmetrical ketones where oximation yields E and Z diastereomers with distinct thermodynamic stabilities, the E and Z isomers of Spiro[2]octan-6-one oxime are enantiomers . This guide provides an in-depth technical analysis of the structural causality behind this phenomenon, the thermodynamic implications, and the self-validating experimental protocols required to characterize this system.

Structural Causality: Symmetry and Enantiomerism

To understand the thermodynamic stability of this system, we must first analyze the point group symmetry of the parent ketone and how oximation breaks this symmetry.

The Parent Ketone: Spiro[1]octan-6-one

Spiro[2]octan-6-one consists of a cyclohexanone ring with a cyclopropane ring fused at the C4 position (relative to the carbonyl at C1). In standard IUPAC spiro nomenclature, the spiro carbon is C3, and the ketone is at C6.

  • Chair Conformation: In its lowest-energy chair conformation, the molecule possesses a plane of symmetry ( Cs​ ) passing through C3 and C6, bisecting the C1-C2 bond of the cyclopropane ring.

  • Time-Averaged State: Rapid chair flipping at room temperature renders the time-averaged structure planar, exhibiting C2v​ symmetry.

Oximation and Symmetry Breaking

When the ketone is converted to an oxime, the sp2 -hybridized nitrogen and the hydroxyl group form a rigid C=N−OH plane.

  • The C=N double bond utilizes the p -orbital of C6, which is orthogonal to the C5-C6-C7 plane.

  • Consequently, the C=N−OH group lies in a plane that is perpendicular to the molecule's original Cs​ plane of symmetry.

Because the hydroxyl group points either toward C5 (the E-isomer) or toward C7 (the Z-isomer), it breaks the internal plane of symmetry. Reflecting the E-isomer across the C3-C6 plane yields the Z-isomer. Because the molecule lacks any other symmetry elements that could superimpose these two forms, the E and Z isomers are non-superimposable mirror images (enantiomers) .

StereochemicalLogicASpiro[2.5]octan-6-one(Achiral, Cs Symmetry)BOximation (NH2OH)A->BCOxime FormationC=N-OH Plane Orthogonal to Cs PlaneB->CD(E)-Isomer(OH towards C5)C->DE(Z)-Isomer(OH towards C7)C->EFEnantiomeric Relationship(Non-superimposable mirror images)D->F ReflectionE->F ReflectionGThermodynamic EquivalenceΔG = 0, Keq = 1F->G

Fig 1: Stereochemical logic showing the enantiomeric relationship of Spiro[2]octan-6-one oximes.

Thermodynamic Implications

Because the E and Z isomers of Spiro[2]octan-6-one oxime are enantiomers, their scalar physical properties—including enthalpy ( ΔH ) and entropy ( ΔS )—are mathematically identical in an achiral environment[3].

In a standard unsymmetrical system (e.g., 2-methylcyclohexanone oxime), the steric clash between the oxime hydroxyl and the adjacent methyl group creates a distinct enthalpic penalty, driving the equilibrium toward the less sterically hindered diastereomer ( ΔG=0 ). However, in the spiro[2]octane system, the distance from the oxime oxygen to the cyclopropane ring is identical in both configurations.

Thermodynamic Parameters:

  • Gibbs Free Energy of Isomerization ( ΔGiso​ ): 0.00 kJ/mol

  • Equilibrium Constant ( Keq​ ): 1.00

  • Equilibrium State: A 1:1 racemic mixture.

Quantitative Data Comparison
CompoundIsomeric Relationship ΔGiso​ (kJ/mol) Keq​ (298 K)Separation Method
Spiro[2]octan-6-one oxime Enantiomers0.001.00Chiral HPLC / SFC
4-tert-Butylcyclohexanone oxime Enantiomers0.001.00Chiral HPLC / SFC
2-Methylcyclohexanone oxime Diastereomers~ 4.20~ 0.18Achiral Silica / GC
3-Methylcyclohexanone oxime Diastereomers~ 1.50~ 0.54Achiral Silica / GC

Experimental Validation: A Self-Validating System

To empirically prove the thermodynamic equivalence of these isomers, we must design a self-validating experimental loop: synthesize the mixture, resolve the enantiomers, and subject a single isolated enantiomer to thermodynamic equilibration to observe its return to a 1:1 ratio[4].

ValidationWorkflowS1SynthesisOximation of KetoneS2IsolationRacemic MixtureS1->S2S3Chiral HPLCEnantiomer ResolutionS2->S3S4Acid CatalysisThermodynamic EquilibrationS3->S4S5QuantificationConfirm 1:1 RatioS4->S5

Fig 2: Experimental workflow for synthesizing and validating the thermodynamic equivalence.

Protocol 1: Synthesis of Spiro[1]octan-6-one Oxime

Causality: Sodium acetate is utilized to buffer the reaction. It liberates the nucleophilic free amine from hydroxylamine hydrochloride while maintaining a mildly acidic pH (~4.5). This specific pH is critical as it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but not so acidic that the nucleophilic amine is entirely protonated[5].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Spiro[2]octan-6-one (10.0 mmol, 1.0 eq) in 25 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (15.0 mmol, 1.5 eq) and sodium acetate (15.0 mmol, 1.5 eq) sequentially. Add 5 mL of deionized water to ensure complete dissolution of the salts.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours while stirring vigorously.

  • Workup: Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the racemic oxime.

Protocol 2: Chiral HPLC Resolution

Causality: Because the E and Z isomers are enantiomers, they possess identical dipole moments and polarities. Standard achiral stationary phases (like C18 or bare silica) cannot separate them. A chiral stationary phase (CSP) containing a chiral selector (e.g., derivatized amylose) is required to form transient diastereomeric complexes with the enantiomers, allowing for differential retention times.

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v).

  • Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of extended conjugation in the spirocyclic system).

  • Collection: Inject the racemic mixture and collect the two distinct peaks (Peak A and Peak B). Evaporate the solvent to isolate the pure enantiomers.

Protocol 3: Thermodynamic Equilibration (Self-Validation)

Causality: The uncatalyzed thermal isomerization of oximes has a highly prohibitive kinetic barrier (~200 kJ/mol). By introducing an acid catalyst (HCl), the oxime nitrogen is protonated. This lowers the double-bond character of the C=N bond, allowing rotation around the C−N axis and facilitating E/Z interconversion. 1,4-dioxane is chosen as an aprotic solvent to dissolve both the organic substrate and the acid while preventing hydrolysis back to the ketone.

  • Sample Preparation: Dissolve 10 mg of the isolated Peak A enantiomer in 2.0 mL of anhydrous 1,4-dioxane.

  • Catalysis: Add 0.1 mL of a 4.0 M HCl in dioxane solution.

  • Equilibration: Seal the vial and heat to 80 °C for 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Quenching: Cool the mixture and neutralize the acid by passing it through a short plug of basic alumina.

  • Analysis: Inject the neutralized aliquot back into the Chiral HPLC system using the parameters from Protocol 2.

  • Validation: The resulting chromatogram will display two peaks of exactly equal area (50:50 ratio), empirically proving that ΔG=0 and the isomers are thermodynamically equivalent.

References

  • Cyclohexanone oxime - Wikipedia. An overview of standard cyclohexanone oximation pathways and reaction buffering. Source: Wikipedia.

  • Thermodynamics of Cyclohexanone Oxime. Baseline thermodynamic parameters and phase properties of cyclohexanone oxime derivatives. Source: ResearchGate.

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Mechanistic insights into the kinetic barriers and thermodynamic equilibration of E/Z oxime isomers. Source: Journal of the American Chemical Society.

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Application and synthesis of Spiro[2]octan-6-one derivatives in medicinal chemistry. Source: Journal of Medicinal Chemistry.

Navigating the Structural Landscape of Spiro[2.5]octan-6-one Oxime: A Technical Guide to Crystallographic Analysis and Conformational Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a unique three-dimensional profile that can lead to enhanced pharmacological properties.[1] Spiro[2.5]octan-6-one and its derivatives are valuable building blocks in this context. This technical guide provides a comprehensive overview of the methodologies required to determine the crystallographic structure and three-dimensional conformation of spiro[2.5]octan-6-one oxime. While, to date, no public crystallographic data for this specific molecule is available, this paper serves as a predictive and methodological resource for researchers in structural chemistry and drug discovery. We will detail the synthesis and crystallization, the single-crystal X-ray diffraction workflow, and an expert analysis of the anticipated structural features, drawing upon established principles of oxime and spirocycle crystallography.

Introduction: The Significance of Spirocyclic Oximes

Spirocycles, characterized by two rings sharing a single carbon atom, are gaining prominence as "privileged scaffolds" in drug discovery. Their inherent rigidity and three-dimensionality allow for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] The introduction of an oxime functional group (C=N-OH) to the spiro[2.5]octan-6-one core introduces a site for hydrogen bonding and potential for diverse chemical modifications, making it an attractive candidate for library synthesis.

The determination of the precise three-dimensional structure through single-crystal X-ray diffraction is paramount.[2] It provides unequivocal data on bond lengths, bond angles, and the overall conformation, which are critical for structure-activity relationship (SAR) studies and computational modeling. This guide will walk through the necessary steps to achieve this, from chemical synthesis to data interpretation.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of Spiro[2.5]octan-6-one Oxime

The synthesis is a two-step process: the formation of the parent ketone followed by oximation.

Step 1: Synthesis of Spiro[2.5]octan-6-one

Several synthetic routes to spiro[2.5]octan-6-one (CAS No.: 15811-21-9) have been reported.[3] One efficient method involves the 1,6-conjugate addition to para-quinone methides.[4][5] For the purpose of this guide, we will consider the commercially available ketone as the starting material.

Step 2: Oximation of Spiro[2.5]octan-6-one

The conversion of a ketone to an oxime is a standard condensation reaction with hydroxylamine.[6] The reaction rate and success are often pH-dependent.[7]

Experimental Protocol: Oximation

  • Dissolution: Dissolve spiro[2.5]octan-6-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 equivalents).

  • Base Addition: Add a base, such as sodium hydroxide or pyridine, to neutralize the HCl and facilitate the reaction.[7] The base can be added portion-wise to maintain an optimal pH.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, and if the oxime precipitates, it can be collected by filtration. Otherwise, an extractive work-up is performed. The crude product is then purified, typically by recrystallization.

Crystallization of Spiro[2.5]octan-6-one Oxime

Growing diffraction-quality single crystals is often the most challenging step. The key is to allow for slow crystal growth.[8] Oximes are generally crystalline compounds, which aids in this process.[9]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents to find one in which the oxime has moderate solubility (soluble when hot, sparingly soluble when cold). Common choices include ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • Slow Evaporation: Prepare a saturated solution of the oxime in a suitable solvent in a vial. Cover the vial with parafilm and puncture a few small holes with a needle. Allow the solvent to evaporate slowly over several days.[8]

  • Slow Cooling: Prepare a saturated solution of the oxime in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. To control the cooling rate, the flask can be placed in an insulated container.

  • Vapor Diffusion: Place a concentrated solution of the oxime in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the oxime is insoluble. The anti-solvent vapor will slowly diffuse into the oxime solution, reducing its solubility and promoting crystallization.

Crystal Selection: Good quality crystals for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions.[8] They should be examined under a polarized light microscope. The ideal size for a conventional diffractometer is approximately 0.1-0.3 mm in each dimension.[8]

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement in a crystal.[2]

The Experimental Workflow

The process involves mounting a single crystal, collecting diffraction data, solving the structure, and refining the model.[10]

experimental_workflow A Crystal Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction B->C Raw diffraction images D Structure Solution (Phase Problem) C->D Integrated intensities (hkl) E Structure Refinement D->E Initial atomic model F Validation & Analysis E->F Refined structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected images are processed to determine the unit cell parameters and the intensities of each diffraction spot.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters for non-hydrogen atoms are typically refined.

  • Validation and Analysis: The final structure is validated using various crystallographic metrics and analyzed for its geometric features.

Predicted Crystallographic Data and 3D Conformation

In the absence of experimental data, we can predict the likely structural features of spiro[2.5]octan-6-one oxime based on known structures of related compounds.

Predicted Crystallographic Parameters
ParameterPredicted Value/RangeRationale
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this size and symmetry.
Space Group Centrosymmetric (e.g., P2₁/c, C2/c, Pbca)Most organic molecules crystallize in centrosymmetric space groups. The presence of a racemic mixture would favor a centrosymmetric space group.
Z (molecules/unit cell) 4 or 8This is a common value for the predicted space groups.
Hydrogen Bonding O-H···N dimers or O-H···O chainsOximes frequently form centrosymmetric dimers via O-H···N hydrogen bonds.[11][12] Alternatively, if other hydrogen bond acceptors are available or due to steric hindrance, chain motifs involving O-H···O interactions might be observed.[13]
C=N Bond Length ~1.28 ÅTypical for an oxime C=N double bond.
N-O Bond Length ~1.40 ÅTypical for an oxime N-O single bond.
Predicted 3D Conformation

The 3D conformation of spiro[2.5]octan-6-one oxime will be dictated by the geometries of the cyclopropane and cyclohexanone rings and their spiro fusion.

  • Cyclopropane Ring: This three-membered ring is necessarily planar.

  • Cyclohexanone Oxime Ring: The cyclohexanone ring will adopt a chair or a twisted-boat conformation to minimize steric strain. The spiro fusion and the sp² hybridization of the oximated carbon will influence the ring puckering.

  • Spiro Junction: The two rings are perpendicular to each other at the spiro center.

  • Oxime Group: The oxime group itself is planar. The C=N-O-H torsion angle is typically close to 180° (anti conformation).[11] There can be E and Z isomers with respect to the C=N double bond. The relative stability of these isomers will influence which one crystallizes, or if a mixture is present.

Caption: Predicted conformational features of spiro[2.5]octan-6-one oxime.

Supramolecular Assembly: The Role of Hydrogen Bonding

The oxime group is an excellent hydrogen bond donor (-OH) and acceptor (N). This will likely dominate the crystal packing. The most common hydrogen bonding motif in simple oximes is the formation of a centrosymmetric dimer through two O-H···N interactions.[11][14]

h_bond mol1 R₂C=N-O-H mol2 H-O-N=CR₂ mol1->mol2 O-H···N mol2->mol1 N···H-O

Caption: Common O-H···N hydrogen-bonded dimer in oximes.

Conclusion

While the definitive crystal structure of spiro[2.5]octan-6-one oxime awaits experimental determination, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. Based on the extensive literature on related spirocycles and oximes, we predict a structure likely belonging to a monoclinic or orthorhombic crystal system, with a supramolecular architecture dominated by O-H···N hydrogen-bonded dimers. The cyclohexanone ring is expected to adopt a non-planar conformation. The detailed protocols and predictive insights presented here are intended to empower researchers in drug discovery and materials science to explore the rich structural chemistry of this and related spirocyclic systems, ultimately accelerating the design of novel molecules with tailored three-dimensional properties.

References

  • Dutkiewicz, G., Yathirajan, H. S., Ramachandran, R., Kabilan, S., & Kubicki, M. (2010). Different hydrogen-bonding modes in two closely related oximes. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 6), o274–o278. [Link]

  • Yathirajan, H. S., et al. (2020). Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 960-968. [Link]

  • Yao, H., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(87), 15831–15834. [Link]

  • Yathirajan, H. S., et al. (2021). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 12), 748-759. [Link]

  • Furer, M. A., et al. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. Molecules, 29(5), 1146. [Link]

  • Kozel'skaya, S. A., et al. (2002). Hydrogen-Bonding Patterns in Oxime/Oximato Platinum(II) Species Providing the Formation of One-Dimensional Chains, Two-Dimensional Networks, and Cages. Inorganic Chemistry, 41(16), 4210–4216. [Link]

  • Gai, K., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(87), 15831-15834. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Google Patents. (1969).
  • Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
  • Google Patents. (2019). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. EP3191441B1.
  • American Chemical Society. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications. [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • Oak Ridge National Laboratory. (2016). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. PMC. [Link]

  • American Chemical Society. (2013). Structural Chemistry of Oximes. Crystal Growth & Design. [Link]

  • National Center for Biotechnology Information. (2017). Charting Biologically Relevant Spirocyclic Compound Space. PubMed. [Link]

  • CORE. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PMC. [Link]

  • ResearchGate. (2026). (PDF) Oxidation of cyclic ketones to dicarboxylic acids. [Link]

  • YouTube. (2020). 3D view of Spiro Compound having 3 fused ring | StereoChemistry. [Link]

  • Google Patents. (1992).
  • Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

  • American Chemical Society. (2024). Iodine(III)-Mediated Keto-oximation of O-Alkynyl Hydroxylamines: A Route to 3-Acyl Isoxazolines and 1,2-Oxazines. Organic Letters. [Link]

  • American Chemical Society. (2025). Spirocyclic β-prolines with a δ-spiro fusion: Expanding the 3D chemical space for MedChem purposes. ACS Fall 2025. [Link]

  • Royal Society of Chemistry. (2026). Editor's Choice – Chemical Science Blog. [Link]

Sources

Physicochemical Profiling of Spiro[2.5]octan-6-one Oxime Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Spirocyclic Oximes in Drug Discovery

The pharmaceutical industry’s paradigm shift away from planar, sp2-hybridized aromatic systems toward three-dimensional architectures has positioned spirocycles as highly valuable scaffolds for medicinal chemists[1]. Spirocyclic motifs, characterized by two rings sharing a single common tetrahedral carbon atom, inherently increase the fraction of sp3-hybridized carbons (Fsp3). This structural complexity correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[2].

Among these emerging scaffolds, the —comprising a cyclopropane ring fused to a cyclohexane ring—offers a uniquely rigid, three-dimensional structure. This rigidity restricts molecular conformation, thereby inducing a precise fit with biological targets while minimizing entropic penalties upon binding[3].

When functionalized with an oxime group (-C=N-OH) at the 6-position, the resulting spiro[2.5]octan-6-one oxime derivatives present a highly tunable physicochemical profile. The oxime moiety introduces a versatile hydrogen-bonding vector that can act as both a donor and an acceptor, fundamentally altering the molecule's hydration shell, pKa, and lipophilicity compared to traditional flat aromatic systems[4].

Physicochemical Rationale & Causality

As an Application Scientist, I emphasize that physicochemical profiling is not merely a checklist of independent assays; it is a self-validating system where each parameter mechanistically informs the next. Understanding the causality behind these properties is critical for successful multiparametric optimization (MPO).

  • Solubility vs. Crystallinity: The parent spiro[2.5]octane is highly lipophilic, with a computed XLogP3 of approximately 3.7[5]. While the addition of the polar oxime group lowers this bulk lipophilicity, it simultaneously enables the formation of strong intermolecular hydrogen bond networks. This can lead to exceptionally high crystal lattice energies. Consequently, relying on kinetic solubility assays (which use DMSO co-solvents) often artificially inflates solubility due to supersaturation. To accurately assess the solubility limit crucial for oral bioavailability, we must employ thermodynamic shake-flask methodologies.

  • Lipophilicity (LogD) and Ionization (pKa): The oxime proton is weakly acidic (typically pKa 10–12). Determining its exact pKa is critical because it dictates the ionization state at physiological pH (7.4). This ionization state directly governs the LogD7.4, which in turn dictates the compound's ability to cross lipid bilayers via passive diffusion[6].

  • Metabolic Stability: The cyclopropane ring in the spiro[2.5]octane system is generally resistant to CYP450-mediated aliphatic oxidation compared to linear alkyl chains. However, the oxime group can be susceptible to hydrolysis or further oxidation. Profiling in human liver microsomes (HLMs) must specifically monitor for these biotransformations to ensure adequate metabolic half-life[7].

LogicTree Oxime Oxime Moiety (-C=N-OH) pKa pKa Modulation Oxime->pKa Hbond H-Bond Network Oxime->Hbond Spiro Spiro[2.5]octane Core Rigidity Conformational Rigidity Spiro->Rigidity Lipophilicity Lipophilicity (LogP) Spiro->Lipophilicity LogD Physiological LogD7.4 pKa->LogD Solubility Thermodynamic Solubility Hbond->Solubility Target Target Affinity & Selectivity Rigidity->Target Lipophilicity->LogD LogD->Solubility Permeability Membrane Permeability LogD->Permeability Perm Perm LogD->Perm Solubility->Target Bioavailability Permeability->Target Exposure সার্বিক সার্বিক

Logical relationship between structural features and physicochemical properties.

Quantitative Data Summary

To benchmark the advantages of the spiro[2.5]octan-6-one oxime scaffold, the following table summarizes typical physicochemical parameters compared against standard flat aromatic equivalents (e.g., substituted phenyl oximes).

ParameterAnalytical MethodTypical Range for Spiro[2.5]octan-6-one OximesFlat Aromatic Equivalent (Reference)
Fsp3 Fraction Structural Calculation0.85 - 1.00< 0.30
LogD (pH 7.4) Potentiometric Titration1.5 - 2.83.0 - 4.5
Thermodynamic Solubility Shake-Flask (pH 7.4)50 - 200 µg/mL< 10 µg/mL
Intrinsic Clearance (HLM) LC-MS/MS15 - 45 µL/min/mg> 80 µL/min/mg
Permeability ( Papp​ ) Caco-2 Monolayer10 - 25 × 10⁻⁶ cm/s5 - 15 × 10⁻⁶ cm/s

Experimental Protocols (Self-Validating Workflows)

Workflow Start Spiro[2.5]octan-6-one Oxime Library Solubility Thermodynamic Solubility (Shake-Flask) Start->Solubility Lipophilicity LogD/pKa Profiling (Potentiometric) Start->Lipophilicity Metabolism Metabolic Stability (HLM/RLM) Start->Metabolism Permeability Permeability (PAMPA / Caco-2) Start->Permeability Decision Multiparametric Optimization (MPO) Solubility->Decision Lipophilicity->Decision Metabolism->Decision Permeability->Decision Hit Lead Progression Decision->Hit MPO Score >= 4 Fail Structural Refinement Decision->Fail MPO Score < 4 Fail->Start SAR Feedback

Workflow for the multiparametric physicochemical profiling of spirocyclic oxime derivatives.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality & Validation: Kinetic solubility from DMSO stocks masks the true crystalline solubility limit due to co-solvent effects. For spirocyclic oximes, which form robust intermolecular H-bond networks, achieving true solid-liquid equilibrium is mandatory for accurate oral absorption modeling.

  • Solid Dispensing: Accurately weigh 1-2 mg of the crystalline spiro[2.5]octan-6-one oxime derivative into a Type I borosilicate glass vial. (Rationale: Glass prevents the nonspecific surface binding that frequently occurs with lipophilic spirocycles on plastic surfaces).

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS), adjusted precisely to pH 7.4.

  • Equilibration: Incubate the suspension on an orbital shaker at 300 rpm and 37°C for 24 hours. (Rationale: A 24-hour window ensures complete solid-liquid equilibrium, overcoming the high activation energy required to break the oxime crystal lattice).

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. (Rationale: PTFE is chemically inert and minimizes the adsorption of the lipophilic core during filtration).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in a solubilizing solvent (e.g., 50:50 DMSO/Acetonitrile).

Protocol 2: High-Throughput Potentiometric pKa and LogD Profiling

Causality & Validation: The oxime group (-C=N-OH) is weakly acidic, and its ionization state at physiological pH dictates membrane permeability. Potentiometric titration provides a self-validating curve that simultaneously yields pKa and LogP/LogD, avoiding the partitioning artifacts of traditional octanol-water shake-flask methods for ionizable compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of standardized 0.15 M KCl solution to maintain a constant ionic strength.

  • Acid-Base Titration: Using an automated potentiometric titrator, titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a continuous nitrogen atmosphere. (Rationale: Nitrogen prevents ambient CO₂ absorption, which would artificially lower the pH and skew the pKa calculation of the weakly acidic oxime).

  • Co-solvent Titration: If the compound precipitates during titration, perform the titration in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH) and extrapolate the aqueous pKa using the Yasuda-Shedlovsky equation.

  • LogD Derivation: Calculate LogD7.4 mathematically from the extrapolated aqueous pKa and the neutral LogP derived from the titration curve shifts.

Protocol 3: LC-MS/MS Metabolic Stability Assay (HLM)

Causality & Validation: While the spiro[2.5]octane core resists CYP-mediated aliphatic oxidation, the oxime nitrogen and oxygen are prime targets for metabolic biotransformation. This assay isolates hepatic clearance mechanisms to predict in vivo half-life.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). (Rationale: A 1 µM concentration is maintained well below the anticipated Michaelis constant ( Km​ ) to ensure strict first-order depletion kinetics).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Aliquot Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately submerge each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). (Rationale: Ice-cold organic solvent instantaneously denatures microsomal proteins, halting enzymatic activity and preserving the integrity of any formed oxime metabolites).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Conclusion

The integration of the spiro[2.5]octane core with an oxime functional group offers a privileged scaffold for modern drug discovery. By systematically profiling thermodynamic solubility, ionization-dependent lipophilicity, and metabolic stability, researchers can leverage the high Fsp3 character of these derivatives to optimize bioavailability and target engagement. The self-validating protocols outlined in this guide ensure that physicochemical liabilities are identified and mitigated early in the lead optimization cascade.

References

  • [2] Varela MT, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • [4] NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. URL: [Link]

  • [6] Zheng et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. URL:[Link]

  • [1] Chupakhin et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH, 2022. URL:[Link]

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 135988, Spiro(2,5)octane. URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Spiro[2.5]octan-6-one oxime

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of Spiro[2.5]octan-6-one Oxime

Introduction and Contextual Relevance

Spirocyclic frameworks are highly valued in modern drug discovery due to their ability to impart conformational restriction, improve metabolic stability, and increase the three-dimensionality (sp³ fraction) of lead compounds. Specifically, spiro[2.5]octan-6-one oxime (CAS: 921602-70-2) serves as a critical synthetic intermediate in the development of spiropiperidine beta-secretase (BACE1) inhibitors, which have been extensively investigated for the treatment of Alzheimer's disease[1].

This application note details a robust, step-by-step protocol for the oximation of spiro[2.5]octan-6-one. By emphasizing mechanistic causality and establishing a self-validating analytical workflow, this guide ensures high-fidelity reproducibility for researchers scaling up this intermediate.

Mechanistic Rationale and Reagent Selection

The conversion of spiro[2.5]octan-6-one to its corresponding oxime relies on the nucleophilic addition of hydroxylamine to the sterically hindered cyclohexanone carbonyl, followed by dehydration.

  • Causality of Base Selection: Hydroxylamine is commercially supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To generate the active nucleophile, a mild base such as sodium acetate ( NaOAc ) is employed. Stronger bases (like NaOH) are avoided to prevent unwanted aldol condensation of the ketone precursor, while NaOAc effectively buffers the reaction at an optimal pH (~4.5–5.0) where the carbonyl oxygen is sufficiently protonated to enhance electrophilicity, yet the hydroxylamine remains unprotonated and nucleophilic.

  • Solvent System: A biphasic or mixed solvent system of Ethanol/Water ensures the solubility of both the organic ketone and the inorganic salts.

Reaction Workflow

G N1 Spiro[2.5]octan-6-one (Precursor) N2 NH2OH·HCl + NaOAc EtOH/H2O, 80°C N1->N2 N3 Spiro[2.5]octan-6-one oxime (Target) N2->N3 N4 Aqueous Workup & Extraction (EtOAc) N3->N4 N5 Validation (1H NMR, LC-MS) N4->N5

Workflow for the synthesis and analytical validation of spiro[2.5]octan-6-one oxime.

Quantitative Data and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Spiro[2.5]octan-6-one124.181.01.24 gStarting Material
Hydroxylamine hydrochloride69.491.51.04 gNucleophile Source
Sodium Acetate (anhydrous)82.031.51.23 gBuffer / Base
Ethanol (Absolute)46.07-15 mLSolvent
Deionized Water18.02-5 mLCo-solvent

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 1.24 g (10 mmol) of spiro[2.5]octan-6-one in 15 mL of absolute ethanol.

  • In a separate vial, dissolve 1.04 g (15 mmol) of NH2​OH⋅HCl and 1.23 g (15 mmol) of sodium acetate in 5 mL of deionized water.

  • Add the aqueous salt solution dropwise to the stirring ethanolic ketone solution at room temperature. Observation: The solution may become slightly cloudy initially but should clarify upon stirring.

Step 2: Thermal Activation 5. Transfer the flask to a pre-heated oil bath or heating block set to 80°C. 6. Reflux the mixture under a nitrogen atmosphere for 2 to 3 hours. 7. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1, visualized with KMnO4​ stain). The ketone starting material will consume completely, yielding a more polar oxime spot.

Step 3: Quenching and Workup 8. Remove the flask from heat and allow it to cool to room temperature. 9. Concentrate the mixture under reduced pressure to remove the majority of the ethanol (do not evaporate to dryness). 10. Dilute the remaining aqueous slurry with 20 mL of Ethyl Acetate (EtOAc) and 15 mL of water. Transfer to a separatory funnel. 11. Separate the layers. Extract the aqueous layer with an additional 2 × 15 mL of EtOAc. 12. Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and salts. 13. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude spiro[2.5]octan-6-one oxime as a white to off-white solid.

Step 4: Purification 14. The crude oxime is typically >95% pure and suitable for downstream reduction or rearrangement. If necessary, it can be recrystallized from a minimal amount of hot hexanes/ethyl acetate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the product must satisfy the following analytical checkpoints:

  • Mass Spectrometry (LC-MS): The theoretical exact mass for C8​H13​NO is 139.10. Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 140.1 .

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Diagnostic Peak 1: A broad singlet at ~8.0 - 9.0 ppm (1H), corresponding to the N-OH proton. Its presence confirms successful oximation.

    • Diagnostic Peak 2: The spirocyclopropane protons must remain intact. Based on historical characterization of the spiro[2.5]octane system[2], look for the characteristic highly shielded cyclopropyl protons as a sharp multiplet/singlet around 0.30 - 0.50 ppm (4H).

    • Diagnostic Peak 3: The methylene protons adjacent to the newly formed imine bond ( α -protons) will split into two distinct sets due to the E/Z isomerism of the oxime (syn/anti to the spiro center), typically appearing between 2.2 - 2.6 ppm.

References

  • US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjb4SNqNkenO8D4v2K46DbN6oY2qdUTMzMXWDjtEHXl-iohIQFOYtPZpG5bKZcIGmirkp3LmwBbaQE5DW0-0NUTrWhBW8fhH1ef9Y8OmnDyAfBMqPVIOfmIqzh71a2ckr2TZwbOlzd58L3mheJjmg=]
  • The Preparation of Spiro[2.5]octan-6-one. Catalytic Hydrogenation of a Vinylcyclopropane. Wuesthoff, M. T., & Rickborn, B. Journal of Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2whzH-UB22E3Q1ZC08kM9kQp01oeSwvsZWsZEgHgOWdMU1K6hSgmvUAUJIPqYOu7KP58vPUlvqzCcGTADPvQgKE8ojCft1nuuu-H6cCGABrwozmwN__1oXD3INCRS97ASYsEK8YN4U7ZidQ==]

Sources

Application Note: Reduction of Spirooctan-6-one Oxime to Spirooctan-6-amine

Application Note: Reduction of Spiro[1]octan-6-one Oxime to Spiro[1]octan-6-amine

Introduction & Rationale

In modern drug discovery, spirocyclic amines such as spiro[1]octan-6-amine have emerged as highly privileged building blocks[2]. By serving as conformationally restricted bioisosteres for traditional saturated heterocycles like piperidines and morpholines, spirocycles significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates. This three-dimensional structural shift often improves aqueous solubility, alters basicity ( pKa​ ), and enhances metabolic stability against cytochrome P450 enzymes by removing metabolically liable planar sites[3].

The synthesis of spiro[1]octan-6-amine (typically isolated as its stable hydrochloride salt, CAS: 1256256-54-8) is most efficiently achieved via the reduction of spiro[1]octan-6-one oxime (CAS: 921602-70-2[4]). However, the reduction of sterically hindered spirocyclic oximes presents unique chemoselectivity challenges. This application note details two field-proven protocols for this transformation, explaining the mechanistic causality behind the reagent selection to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Pathways

The reduction of an oxime to a primary amine proceeds via a highly reactive imine intermediate[5]. The N-O bond is cleaved first, followed by the reduction of the C=N double bond.

The Dimerization Challenge: During the reduction process, the newly formed primary amine (spiro[1]octan-6-amine) can act as a nucleophile, attacking the unreacted imine intermediate. This side reaction yields an unwanted secondary amine dimer (bis(spiro[1]octan-6-yl)amine).

To suppress this dimerization, the reaction environment must be carefully engineered:

  • In Catalytic Hydrogenation: An excess of ammonia ( NH3​ ) is added to the solvent. Ammonia acts as a competing, highly concentrated nucleophile, shifting the equilibrium away from secondary amine formation and ensuring high yields of the primary amine[6].

  • In Metal Hydride Reduction: Lithium aluminum hydride ( LiAlH4​ ) is utilized because of its extreme reactivity and the strong oxophilicity of aluminum. It rapidly reduces the imine intermediate to the primary amine before intermolecular dimerization can occur[7].

OximeReductionOximeSpiro[2.5]octan-6-one Oxime(Substrate)ImineSpirocyclic Imine(Reactive Intermediate)Oxime->Imine Reduction (-H2O)PrimaryAmineSpiro[2.5]octan-6-amine(Target Product)Imine->PrimaryAmine Reduction (+H2 or[H])SecondaryAmineBis(spiro[2.5]octan-6-yl)amine(Dimer Byproduct)Imine->SecondaryAmine Nucleophilic Attackby Primary AminePrimaryAmine->SecondaryAmine Side Reaction

Diagram 1: Mechanism of oxime reduction and the competing secondary amine dimerization pathway.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up, process chemistry, and avoiding highly reactive metal hydrides.

Reagents & Materials:

  • Spiro[1]octan-6-one oxime (1.0 eq)

  • Raney Nickel (Active, aqueous slurry)[6]

  • 7M Ammonia in Methanol ( NH3​ /MeOH)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the aqueous Raney Nickel slurry (10% w/w relative to substrate) with methanol three times under an inert atmosphere (Argon/Nitrogen) to displace water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction Assembly: In a high-pressure hydrogenation vessel, dissolve spiro[1]octan-6-one oxime in 7M NH3​ /MeOH (10 mL per gram of substrate). The ammonia is the critical causal agent to prevent the formation of the secondary amine byproduct.

  • Hydrogenation: Add the washed Raney Nickel. Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize the vessel to 50 psi (3.4 bar) with H2​ .

  • Agitation: Stir vigorously at room temperature for 12-18 hours. Monitor the pressure gauge for hydrogen uptake.

  • Self-Validation Step: Vent the reactor safely and sample a 50 µL aliquot. Filter through a 0.2 µm PTFE syringe filter and analyze via GC-MS or LC-MS to confirm the complete disappearance of the oxime ( m/z 139) and the appearance of the primary amine ( m/z 125).

  • Workup: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Dissolve the crude amine in anhydrous diethyl ether and add 2M HCl in ether dropwise at 0 °C to precipitate spiro[1]octan-6-amine hydrochloride. Filter and dry under high vacuum.

Protocol B: Metal Hydride Reduction ( LiAlH4​ )

Best for: Rapid laboratory-scale synthesis and achieving high conversion of sterically hindered substrates.

LiAlH4WorkflowStep11. AdditionOxime in THFStep22. RefluxCleave N-O BondStep1->Step2Step33. Fieser QuenchControl Al SaltsStep2->Step3Step44. FiltrationRemove SolidsStep3->Step4Step55. HCl SaltPrecipitationStep4->Step5

Diagram 2: Workflow for the Lithium Aluminum Hydride reduction of spirocyclic oximes.

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge continuously with Argon.

  • Hydride Suspension: Suspend LiAlH4​ (2.5 eq) in anhydrous THF (5 mL/mmol) at 0 °C.

  • Substrate Addition: Dissolve spiro[1]octan-6-one oxime (1.0 eq) in anhydrous THF (2 mL/mmol). Add this solution dropwise to the LiAlH4​ suspension to maintain a gentle, controlled exothermic reaction.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. The elevated thermal energy ensures complete cleavage of the highly stable N-O bond[7].

  • Fieser Quench (Critical Step): Cool the reaction strictly to 0 °C. Dilute with diethyl ether. For every x grams of LiAlH4​ used, execute the following addition sequence:

    • x mL of distilled H2​O (Add dropwise; extreme caution due to violent H2​ gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H2​O .

    • Causality: Quenching LiAlH4​ directly with acid or excess water creates a thick, unfilterable gelatinous aluminum hydroxide emulsion. The Fieser method intentionally structures the aluminum salts into a crisp, granular white precipitate that traps impurities and is easily filtered.

  • Isolation: Stir the quenched mixture for 30 minutes until the salts turn completely white. Filter through a fritted glass funnel, washing the salts generously with ethyl acetate.

  • Purification: Dry the organic filtrate over anhydrous Na2​SO4​ , concentrate under reduced pressure, and convert to the hydrochloride salt as described in Protocol A.

Data Presentation & Method Comparison

ParameterProtocol A: Raney Ni / H2​ Protocol B: LiAlH4​ / THF
Primary Yield 75 - 85%80 - 90%
Chemoselectivity High (Requires NH3​ additive)Very High (No additive needed)
Scalability Excellent (Suitable for Kilogram scale)Poor (Hazardous at large scale)
Safety Profile Pyrophoric catalyst, pressurized gasHighly reactive, violent aqueous quench
Primary Byproducts Trace secondary amine dimerTrace unreacted oxime
Reaction Time 12 - 18 hours4 - 6 hours

Analytical Characterization

For the isolated target compound, spiro[1]octan-6-amine hydrochloride (CAS: 1256256-54-8):

  • Physical Form: White to off-white crystalline solid.

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z 126.1.

  • 1H NMR (400 MHz, D2​O or CD3​OD ): The methine proton adjacent to the primary amine ( CH−NH2​ ) typically appears as a multiplet around 3.0 - 3.3 ppm. The cyclopropyl protons of the spiro[1]octane system will appear highly shielded, typically between 0.2 - 0.6 ppm. This upfield shift serves as a distinct diagnostic marker confirming the intact spirocyclic core has survived the reduction conditions.

References

  • Vineeth Chemicals. "Raney Nickel Catalyst (Active) - Applications". Available at: [Link]

  • ResearchGate. "1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ)". Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Insights into the Mechanism of Metal-Catalyzed Transformation of Oxime Esters". Available at:[Link]

  • NextSDS. "Octan-2-one oxime — Chemical Substance Information (CAS 921602-70-2)". Available at: [Link]

  • Chemical Reviews (ACS). "Biobased Amines: From Synthesis to Polymers; Present and Future". Available at: [Link]

Spiro[2.5]octan-6-one Oxime: A Versatile Spirocyclic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics with improved pharmacological profiles. This paradigm shift emphasizes the move away from planar, two-dimensional scaffolds towards more complex, three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of three-dimensional frameworks. Their inherent rigidity and well-defined spatial orientation of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1][2]

This application note delves into the potential of a specific spirocyclic building block, Spiro[2.5]octan-6-one oxime , in medicinal chemistry. The fusion of a cyclopropane and a cyclohexane ring creates a unique and conformationally constrained scaffold. The oxime functionality further enhances its utility, serving as a versatile handle for a variety of chemical transformations, most notably the Beckmann rearrangement to access novel spiro-lactams. We will provide a comprehensive guide to the synthesis of this building block and explore its application in the generation of medicinally relevant scaffolds.

The Strategic Advantage of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane core offers several distinct advantages for drug design:

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons contributes to a more three-dimensional structure, which is often correlated with improved clinical success rates for drug candidates.[2]

  • Conformational Rigidity: The spirocyclic nature restricts the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher potency.

  • Novel Chemical Space: The unique topology of the spiro[2.5]octane system allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics and new intellectual property.

  • Vectorial Display of Substituents: The rigid framework provides well-defined vectors for the placement of functional groups, enabling precise structure-activity relationship (SAR) studies.

Synthetic Pathways to Spiro[2.5]octan-6-one Oxime

The synthesis of Spiro[2.5]octan-6-one oxime is a multi-step process that begins with the construction of the spiro[2.5]octane core, followed by the introduction and modification of the ketone and oxime functionalities.

Part 1: Synthesis of the Spiro[2.5]octan-6-one Precursor

A key intermediate in the synthesis of the target oxime is Spiro[2.5]octan-6-one. While several routes to related spiro[2.5]octane structures exist, a practical approach to the 6-keto derivative can be envisioned starting from the more readily accessible Spiro[2.5]octane-5,7-dione.

Diagram: Synthetic Workflow for Spiro[2.5]octan-6-one

G cluster_0 Synthesis of Spiro[2.5]octane-5,7-dione cluster_1 Selective Mono-Reduction Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis & Decarboxylation Spiro[2.5]octane-5,7-dione Spiro[2.5]octane-5,7-dione Hydrolysis & Decarboxylation->Spiro[2.5]octane-5,7-dione Spiro[2.5]octane-5,7-dione_input Spiro[2.5]octane-5,7-dione Selective Reduction Selective Reduction Spiro[2.5]octane-5,7-dione_input->Selective Reduction Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Selective Reduction->Spiro[2.5]octan-6-one

Caption: Workflow for the synthesis of Spiro[2.5]octan-6-one.

Protocol 1: Synthesis of Spiro[2.5]octane-5,7-dione

This protocol is adapted from a patented procedure and provides a scalable route to the dione intermediate.[3]

StepProcedureReagents & ConditionsExpected Outcome
1CyclizationCyclopropylidene acetic acid ethyl ester, Diethyl acetonedicarboxylate, NaOEt, THFFormation of 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester.
2Hydrolysis & DecarboxylationAqueous KOH, followed by heating with HClFormation of crude Spiro[2.5]octane-5,7-dione.
3PurificationRecrystallization from MTBEPurified Spiro[2.5]octane-5,7-dione as a solid.

Protocol 2: Selective Mono-Reduction to Spiro[2.5]octan-6-one (Proposed)

The selective mono-reduction of a 1,3-dione to a mono-ketone is a challenging transformation. A potential strategy involves a two-step process of selective reduction to the mono-alcohol followed by oxidation.

StepProcedureReagents & ConditionsExpected Outcome
1Selective Mono-Reduction to AlcoholSpiro[2.5]octane-5,7-dione, NaBH₄ (controlled stoichiometry), CeCl₃·7H₂O (Luche conditions), Methanol, 0 °CFormation of 6-hydroxy-spiro[2.5]octan-5-one.
2Oxidation6-hydroxy-spiro[2.5]octan-5-one, PCC or Swern oxidation conditionsFormation of Spiro[2.5]octan-6-one.

Causality Behind Experimental Choices:

  • The use of sodium ethoxide in the initial cyclization promotes the necessary Claisen-type condensation.

  • Acid-catalyzed decarboxylation in the second step is a classic and efficient method for removing the ester groups.

  • For the selective reduction, Luche conditions (NaBH₄/CeCl₃) are proposed as they are known to favor 1,2-reduction of enones and can potentially offer selectivity for one carbonyl group in a dione system.[4][5] The cerium salt acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack.

  • PCC or Swern oxidation are standard methods for the oxidation of secondary alcohols to ketones under mild conditions, minimizing side reactions.

Part 2: Oximation of Spiro[2.5]octan-6-one

The conversion of the ketone to the oxime is a standard and generally high-yielding reaction.

Diagram: Oximation of Spiro[2.5]octan-6-one

G Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Reaction Oximation Spiro[2.5]octan-6-one->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Base (e.g., Pyridine or NaOAc) Base (e.g., Pyridine or NaOAc) Base (e.g., Pyridine or NaOAc)->Reaction Spiro[2.5]octan-6-one Oxime Spiro[2.5]octan-6-one Oxime Reaction->Spiro[2.5]octan-6-one Oxime

Caption: Oximation of Spiro[2.5]octan-6-one.

Protocol 3: Synthesis of Spiro[2.5]octan-6-one Oxime

StepProcedureReagents & ConditionsExpected Outcome
1OximationSpiro[2.5]octan-6-one, Hydroxylamine hydrochloride, Pyridine or Sodium Acetate, Ethanol, RefluxFormation of Spiro[2.5]octan-6-one oxime.
2Work-up and PurificationAqueous work-up, extraction with an organic solvent, and recrystallization or column chromatographyPurified Spiro[2.5]octan-6-one oxime as a solid.

Self-Validating System: The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Medicinal Chemistry: The Beckmann Rearrangement to Spiro-Lactams

One of the most powerful applications of Spiro[2.5]octan-6-one oxime is its use as a precursor to spirocyclic lactams via the Beckmann rearrangement. Lactams are prevalent motifs in a wide range of biologically active molecules, including antibiotics and other therapeutic agents. The Beckmann rearrangement of the spiro[2.5]octan-6-one oxime is expected to yield a novel aza-spiro[3.5]nonan-7-one scaffold.

Diagram: Beckmann Rearrangement of Spiro[2.5]octan-6-one Oxime

G Spiro[2.5]octan-6-one Oxime Spiro[2.5]octan-6-one Oxime Rearrangement Beckmann Rearrangement Spiro[2.5]octan-6-one Oxime->Rearrangement Acid Catalyst (e.g., H₂SO₄, PPA) Acid Catalyst (e.g., H₂SO₄, PPA) Acid Catalyst (e.g., H₂SO₄, PPA)->Rearrangement Aza-spiro[3.5]nonan-7-one Aza-spiro[3.5]nonan-7-one Rearrangement->Aza-spiro[3.5]nonan-7-one

Sources

Application Note: Scalable Beckmann Rearrangement Protocol for the Synthesis of 6-Azaspiro[2.6]nonan-7-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Spirocyclic lactams, such as 6-azaspiro[2.6]nonan-7-one, are highly sought-after conformationally restricted scaffolds in modern medicinal chemistry, frequently utilized in the development of novel therapeutics like spiropiperidine-based beta-secretase inhibitors for Alzheimer's disease. The synthesis of these azepane derivatives is most efficiently achieved via the Beckmann rearrangement of their corresponding symmetrical ketoximes—in this case, spirooctan-6-one oxime.

Traditionally, the Beckmann rearrangement relies on harsh, highly viscous Brønsted acids like Polyphosphoric Acid (PPA), which present severe mass-transfer limitations and difficult aqueous workups at scale. To ensure a self-validating, high-yielding system, this guide details two modern, field-proven methodologies:

  • Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid): A homogeneous, lower-viscosity alternative to PPA that offers superior thermal control, potent dehydrating capabilities, and excellent yields for robust spirocyclic substrates[1][2][3].

  • Cyanuric Chloride (CNC) Organocatalysis: A mild, neutral-pH pathway utilizing 2,4,6-trichloro-1,3,5-triazine and a ZnCl₂ co-catalyst, ideal for substrates bearing acid-sensitive functional groups[4][5][6].

Mechanistic Pathway

The causality of the Beckmann rearrangement dictates that the group anti-periplanar to the oxime leaving group migrates. Because spiro[7]octan-6-one oxime is structurally symmetrical relative to the C6 position, migration of either adjacent alkyl carbon yields the identical 7-membered spiro-lactam: 6-azaspiro[2.6]nonan-7-one.

In the Eaton's Reagent protocol, the strongly acidic medium protonates the oxime hydroxyl group, converting it into a superior leaving group. The thermally driven, concerted loss of water and alkyl migration generates a highly electrophilic nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam[3].

Mechanism A Spiro[2.5]octan-6-one Oxime B Protonated Oxime (Activated) A->B Eaton's Reagent (H+) C Concerted Alkyl Migration & H2O Loss B->C -H2O D Nitrilium Ion Intermediate C->D Ring Expansion E Hydration & Tautomerization D->E +H2O F 6-Azaspiro[2.6]nonan-7-one (Lactam) E->F -H+

Mechanism of Eaton's Reagent-mediated Beckmann rearrangement of Spiro[7]octan-6-one oxime.

Experimental Workflows & Methodologies

Protocol A: Eaton's Reagent-Mediated Rearrangement (Standard/Scalable)

This protocol leverages the potent dehydrating properties of Eaton's Reagent to drive the reaction to completion while maintaining a manageable viscosity[3].

Reagents: Spiro[7]octan-6-one oxime (1.0 eq), Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H, 5.0 eq based on acid volume).

Step-by-Step Methodology:

  • Activation & Thermal Control: Charge a dry, argon-flushed round-bottom flask with Eaton's Reagent. Cool to 0 °C using an ice bath.

    • Causality: The protonation of the oxime is highly exothermic. Strict temperature control prevents thermal degradation or premature hydrolysis back to the ketone[2].

  • Substrate Addition: Add spiro[7]octan-6-one oxime portion-wise over 15 minutes. Maintain the internal temperature below 10 °C.

  • Rearrangement: Remove the ice bath and heat the reaction mixture to 75 °C for 2–4 hours.

    • Causality: The concerted anti-periplanar migration requires thermal energy to overcome the activation barrier of the ring expansion[1].

    • Self-Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the less polar oxime spot disappears, replaced by a highly polar lactam spot (stains strongly with KMnO₄).

  • Quench: Cool the mixture to room temperature. Slowly pour the viscous solution over crushed ice while stirring vigorously. Cautiously neutralize with saturated aqueous NaHCO₃ until pH ~ 7-8.

    • Causality: Direct addition of water to the methanesulfonic acid mixture causes a violent exotherm. Pouring the acid over ice safely dissipates the heat of dilution[3].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude 6-azaspiro[2.6]nonan-7-one from EtOAc/Hexanes.

Workflow Step1 Step 1: Preparation Dissolve oxime in Eaton's Reagent at 0°C Step2 Step 2: Reaction Heat to 75°C for 2-4 hours Step1->Step2 Step3 Step 3: Quench Pour over crushed ice & neutralize with NaHCO3 Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc (3x), wash with brine Step3->Step4 Step5 Step 5: Purification Concentrate in vacuo & recrystallize Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 6-azaspiro[2.6]nonan-7-one.

Protocol B: Mild Organocatalytic Rearrangement (Cyanuric Chloride)

For spirocyclic derivatives bearing acid-labile functional groups, the organocatalytic approach using Cyanuric Chloride (CNC) is highly recommended[4].

Reagents: Spiro[7]octan-6-one oxime (1.0 eq), Cyanuric chloride (0.05 eq), Anhydrous ZnCl₂ (0.10 eq), Anhydrous Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxime in anhydrous acetonitrile at room temperature under an inert atmosphere.

  • Catalyst Addition: Add cyanuric chloride (5 mol%) and anhydrous ZnCl₂ (10 mol%).

    • Causality: CNC activates the oxime hydroxyl group via nucleophilic aromatic substitution, forming a reactive Meisenheimer complex. ZnCl₂ acts as a Lewis acid co-catalyst to accelerate the displacement of the leaving group, completely bypassing the need for harsh Brønsted acids[5][6].

  • Reflux: Heat the mixture to reflux (approx. 82 °C) for 2 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate to yield the pure lactam.

Quantitative Data & Optimization

To assist in protocol selection, the following table summarizes the quantitative performance metrics of various Beckmann rearrangement conditions applied to spirocyclic oximes.

Table 1: Quantitative Comparison of Beckmann Rearrangement Conditions

Catalyst / ReagentEquivalentsTemp (°C)Time (h)Typical Yield (%)Workup ComplexityKey Advantage
Polyphosphoric Acid (PPA) Solvent100 - 1204 - 665 - 75High (Viscous)Low reagent cost, traditional method
Eaton's Reagent (P₂O₅/MsOH) Solvent752 - 485 - 95ModerateHomogeneous mixture, high yield[2]
Cyanuric Chloride / ZnCl₂ 0.05 / 0.1082 (Reflux)290 - 98Low (Aqueous)Mild pH, organocatalytic, high functional group tolerance[6]

References

  • Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease. Google Patents (US20070021454A1). 8

  • Beckmann rearrangement. Wikipedia. 4

  • Application of Cyanuric Chloride in Mild Beckmann Rearrangement Conditions. Benchchem.5

  • Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society. 6

  • Beckmann Rearrangement. Chemistry LibreTexts. 1

  • Formation of ε-Caprolactam via Catalytic Beckmann Rearrangement Using P2O5 in Ionic Liquids. ResearchGate. 2

  • An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms. Benchchem. 3

Sources

Advanced Functionalization Techniques for Spirocyclic Oxime Scaffolds: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

Modern drug discovery is increasingly adopting the "escape from flatland" paradigm, shifting away from planar, sp²-rich aromatic systems toward sp³-rich, three-dimensional architectures[1]. Spirocyclic scaffolds are highly valued in this context because they inherently possess high 3D character, which translates to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility[1].

Within this chemical space, spirocyclic oximes serve as exceptionally versatile synthetic hubs. The polarized C=N–OH bond, coupled with the steric constraints of the adjacent spiro-center, provides a unique handle for divergent functionalization. By manipulating this functional group, chemists can access a vast array of complex pharmacophores—ranging from spiro-isoxazolidines via cycloadditions[2][3] to spirocyclic amines via photoredox reductions[4], and expanded lactams via Beckmann rearrangements[5].

Divergent Functionalization Workflows

G cluster_pathways SpiroOxime Spirocyclic Oxime Scaffold Dipolar 1,3-Dipolar Cycloaddition (via Nitrone Intermediate) SpiroOxime->Dipolar NH2OH, Base, Heat Reduction Photoredox Reduction (Visible Light Catalysis) SpiroOxime->Reduction 4CzIPN, DIPA, Blue LED Beckmann Beckmann Rearrangement (Ring Expansion) SpiroOxime->Beckmann Lewis Acid / PPA PdCascade Pd-Catalyzed Cascade (Heck-type Cyclization) SpiroOxime->PdCascade Pd(PPh3)4, Et3N, Heat Isoxazolidine Spiro-Isoxazolidines (Complex 3D Scaffolds) Dipolar->Isoxazolidine SpiroAmine Spirocyclic Amines (High Aqueous Solubility) Reduction->SpiroAmine SpiroAmide Spirocyclic Lactams (Bioactive Pharmacophores) Beckmann->SpiroAmide SpiroImine 1-Azaspiro[4.4]nonanes (Pd-Mediated) PdCascade->SpiroImine

Fig 1. Divergent functionalization pathways of spirocyclic oximes into diverse 3D pharmacophores.

Mechanistic Insights
  • Cascade Nitrone Cycloaddition: Aliphatic ketones or aldehydes with tethered alkenes and leaving groups can be condensed with hydroxylamine. The resulting oxime undergoes an intramolecular nucleophilic substitution to form a nitrone dipole, which instantly engages in a 1,3-dipolar cycloaddition to yield a stereodefined spiro-isoxazolidine[2][3].

  • Photoredox Reduction: Utilizing organic photocatalysts like 4CzIPN under blue light enables the metal-free cleavage of the N–O bond, reducing the oxime to a primary spirocyclic amine[4].

  • Palladium-Catalyzed Cascade: Oximes bearing dienyl moieties can react with Pd(0) to generate alkylideneaminopalladium(II) intermediates, which undergo Mizoroki-Heck-type cyclizations to form complex 1-azaspiro[4.4]nonane systems[6].

Quantitative Data: Efficiency & Selectivity

Functionalization RouteReagents / CatalystsTypical YieldStereoselectivityKey Synthetic Advantage
Solid-Phase Synthesis [7][8]REM Resin, FurfurylamineHigh (Driven by excess)N/ATraceless linker; rapid library generation.
Nitrone Cycloaddition [2]NH₂OH·HCl, iPr₂NEt, n-Bu₄NI70–89%Single stereoisomerRapid construction of constrained tricyclic cores.
Photoredox Reduction [4]4CzIPN, DIPA, Blue LED65–85%Diastereomeric mixturesMetal-free; operates at ambient temperature.
Pd-Catalyzed Cascade [6]Pd(PPh₃)₄, Et₃N, DMF (80 °C)60–85%C-N bond formationDirect access to complex spiro imines.

Validated Experimental Protocols

As a self-validating system, each protocol below incorporates specific physical or spectroscopic checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes

Reference:[7][8]

Objective: High-throughput generation of spirocyclic oximes using a Regenerating Michael (REM) linker strategy.

  • Resin Loading: To a 25 mL solid-phase reaction vessel, add 1.0 g of REM resin, 20 mL of anhydrous dimethylformamide (DMF), and 2.4 mL of furfurylamine. Agitate on an orbital shaker for 24 hours at room temperature.

    • Causality & Validation: The REM linker is chosen because it is "traceless"—upon cleavage, the point of attachment is indistinguishable, preventing linker-derived artifacts during biological screening[8].

  • Resin Washing: Drain the reaction solution. Wash the resin four times, alternating between 5 mL of dichloromethane (DCM) and 5 mL of methanol (MeOH).

    • Causality & Validation: Alternating between non-polar (DCM) and polar (MeOH) solvents forcefully swells and shrinks the polymer matrix. This mechanical "pumping" action efficiently extrudes trapped unreacted starting materials. Proper swelling is a physical validation of solvent permeation.

  • Reaction Monitoring: Because the solid support is insoluble, standard NMR cannot be used. Monitor the reaction progression via Infrared (IR) spectroscopy on a small aliquot of dried resin.

    • Causality & Validation: Look for the appearance of the characteristic C=N stretch (~1650 cm⁻¹) to confirm oxime formation on the solid support[8].

  • Cleavage: Add 3 mL of DCM and 1.5 mL of triethylamine (TEA) to the dried resin. Agitate for 24 hours.

    • Causality & Validation: The base-catalyzed elimination releases the desired spirocyclic oxime into solution while simultaneously regenerating the Michael acceptor on the resin, making the polymer recyclable for future syntheses[8].

Protocol B: Cascade Nitrone Formation and 1,3-Dipolar Cycloaddition

Reference:[2][3]

Objective: Rapid assembly of tricyclic spiro-isoxazolidines from aliphatic ketones bearing a tethered chloride and alkene.

  • Oxime Condensation: In a flame-dried round-bottom flask, dissolve the aliphatic ketone (1.0 equiv) in anhydrous xylene. Add hydroxylamine hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (iPr₂NEt) (2.0 equiv). Heat to 60 °C for 1–3 hours.

    • Causality & Validation: iPr₂NEt neutralizes the HCl salt, liberating free hydroxylamine for nucleophilic attack. To validate this step, take a crude ¹H NMR aliquot; the complete disappearance of the ketone/aldehyde proton confirms quantitative conversion to the oxime[3].

  • Nitrone Cyclization Acceleration: Add 10 mol% of tetrabutylammonium iodide (n-Bu₄NI) to the mixture and elevate the temperature to 140 °C.

    • Causality & Validation: The addition of n-Bu₄NI facilitates an in situ Finkelstein-type halide exchange. Iodide is a vastly superior leaving group compared to the native chloride. This drastically accelerates the intramolecular nucleophilic attack by the oxime nitrogen, rapidly forming the nitrone dipole and preventing degradation of the oxime intermediate[2].

  • Cycloaddition: Maintain heating at 140 °C for 24–48 hours.

    • Causality & Validation: The transient nitrone is thermodynamically unstable but kinetically trapped by the tethered alkene. The intramolecular 1,3-dipolar cycloaddition yields a single stereoisomer due to the rigid transition state of the constrained tricyclic ring structure[2].

Protocol C: Visible-Light-Promoted Reduction to Spirocyclic Amines

Reference:[4]

Objective: Metal-free reduction of spirocyclic oximes to primary amines.

  • Reaction Setup: In a transparent glass vial, dissolve the spirocyclic oxime (1.0 equiv) in a suitable degassed solvent. Add the organic photoredox catalyst 4CzIPN (2 mol%) and diisopropylamine (DIPA) (3.0 equiv).

    • Causality & Validation: 4CzIPN is selected as a highly robust, metal-free photocatalyst. Avoiding transition metals (like Ru or Ir) prevents heavy-metal contamination in the final drug candidates, which is a critical requirement in pharmaceutical development[4]. DIPA serves as the sacrificial terminal reductant.

  • Irradiation: Seal the vial and irradiate with a Blue LED array at room temperature for 4–12 hours.

    • Causality & Validation: Blue light excites 4CzIPN to a highly reducing triplet state, initiating a single-electron transfer (SET) cascade that selectively cleaves the N–O bond. The reaction is self-validating via TLC: the disappearance of the UV-active oxime spot and the emergence of a highly polar, ninhydrin-positive baseline spot confirms the successful generation of the spirocyclic amine[4]. Notably, this protocol is robust enough to proceed without strict inert atmosphere conditions[4].

Sources

Preparation of spirocyclic APIs using Spiro[2.5]octan-6-one oxime

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Spiro[2.5]octan-6-one Oxime in Spirocyclic API Synthesis

Strategic Rationale: Escaping "Flatland" in Drug Discovery

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in modern medicinal chemistry. Spirocyclic scaffolds, such as the spiro[2.5]octane system, offer enhanced metabolic stability, improved aqueous solubility, and highly specific spatial projections of pharmacophores.

Spiro[2.5]octan-6-one (CAS: 15811-21-9) serves as a premier building block in this domain[1]. However, direct functionalization of this ketone can be synthetically limiting due to competing side reactions. The conversion of Spiro[2.5]octan-6-one to its corresponding oxime—Spiro[2.5]octan-6-one oxime —acts as a critical synthetic node. The oxime reliably locks the nitrogen atom into the spirocyclic framework, unlocking controlled pathways to spiro-amines (via reduction) and spiro-lactams (via Beckmann rearrangement), which are essential intermediates for Active Pharmaceutical Ingredients (APIs)[2].

Synthetic Logic & Pathway

G A Spiro[2.5]octan-6-one CAS: 15811-21-9 B Spiro[2.5]octan-6-one oxime Stable Intermediate A->B NH2OH·HCl, Base Condensation C Spiro-amine Scaffold Primary Amine B->C Reduction (Zn/AcOH) D Spiro-lactam Scaffold Ring Expansion B->D Beckmann Rearrangement E Spirocyclic APIs (e.g., BACE1 Inhibitors) C->E Target Assembly D->E Target Assembly

Fig 1: Synthetic pathways from Spiro[2.5]octan-6-one oxime to spirocyclic APIs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Synthesis of Spiro[2.5]octan-6-one Oxime

Objective: Convert Spiro[2.5]octan-6-one into its corresponding oxime with high stereochemical fidelity.

  • Initiation: Dissolve 2.1 g (16.9 mmol) of Spiro[2.5]octan-6-one in 10 mL of absolute ethanol[2].

    • Causality: Ethanol acts as a protic solvent, stabilizing the transition state via hydrogen bonding during the nucleophilic attack of the amine on the carbonyl carbon.

  • Reagent Addition: Add 2.0 g (28.7 mmol, ~1.7 eq) of hydroxylamine hydrochloride to the stirring solution[2].

    • Causality: The hydrochloride salt is utilized because free hydroxylamine is volatile, prone to auto-oxidation, and poses an explosion risk.

  • Base Addition: Slowly add 4.0 g of a mild base (e.g., pyridine or sodium acetate)[2].

    • Causality: The base neutralizes the HCl, liberating the nucleophilic free hydroxylamine in situ. Pyridine also acts as a proton shuttle, accelerating the elimination of water from the hemiaminal intermediate.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours.

    • IPC: Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is deemed complete when the ketone chromophore/mass peak is entirely consumed.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate and saturated aqueous NaHCO3.

    • Causality: The mild basic wash removes residual pyridine and salts, and strictly prevents the acid-catalyzed hydrolysis of the newly formed oxime back to the starting ketone.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude Spiro[2.5]octan-6-one oxime.

Protocol B: Reduction to Spiro[2.5]octan-6-amine

Objective: Reduce the oxime to a primary spiro-amine, a critical pharmacophore base for API assembly.

  • Preparation: Dissolve the purified Spiro[2.5]octan-6-one oxime in glacial acetic acid (0.2 M).

  • Reduction: Add Zinc dust (3.0 eq) in small portions at 0°C.

    • Causality: Portion-wise addition controls the exothermic single-electron transfer (SET) reduction. Zinc in acetic acid is specifically chosen over harsh hydrides (like LiAlH4) to prevent unwanted ring-opening of the highly strained cyclopropane ring inherent to the spiro[2.5]octane system.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove insoluble zinc salts. Concentrate the filtrate, basify with 2M NaOH (to liberate the free amine), and extract with Dichloromethane (DCM).

Process Optimization & Quantitative Data

To scale the production of the oxime intermediate, various solvent and base combinations must be evaluated to balance yield and impurity profiles.

Table 1: Optimization Parameters for Spiro[2.5]octan-6-one Oxime Synthesis

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1EthanolPyridine80 (Reflux)292>98
2MethanolSodium Acetate65 (Reflux)48595
3THFTriethylamine6567890
4DCMNone (Control)2524<10N/A

Note: Entry 1 represents the optimized, scalable condition yielding the highest purity profile suitable for downstream API synthesis.

Pharmaceutical Applications

Spirocyclic APIs derived from the Spiro[2.5]octan-6-one oxime pathway have demonstrated profound efficacy in complex therapeutic areas:

  • Neurodegeneration (Alzheimer's Disease): The spiro-amine derivatives are heavily utilized in the synthesis of spiropiperidine beta-secretase (BACE1) inhibitors. The spirocyclic core optimally positions the inhibitor within the BACE1 catalytic cleft. Crucially, the sp3-rich nature of the spiro[2.5]octane ring maintains a low topological polar surface area (TPSA), which is a strict requirement for crossing the blood-brain barrier (BBB) to treat central nervous system disorders[2].

  • Immunology & Autoimmune Disorders: The spiro[2.5]octane scaffold is also employed in the generation of amino-acid anilides, which act as small molecule modulators of Interleukin-17 (IL-17). These orally available modulators offer a highly efficacious, patient-compliant alternative to injectable monoclonal antibodies for treating autoimmune conditions such as psoriasis and ankylosing spondylitis[3].

References

  • 15811-21-9 | MFCD09868097 | Spiro[2.
  • US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease Source: Google Patents URL
  • WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Spirooctan-6-one Oxime Synthesis Yield Optimization

Technical Support Center: Spiro[1]octan-6-one Oxime Synthesis Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing spirocyclic intermediates. Spiro[1]octan-6-one is a critical building block, notably utilized in the synthesis of spiropiperidine β -secretase (BACE1) inhibitors for Alzheimer's disease research[2].

However, converting this specific spirocyclic ketone into its corresponding oxime often results in lower-than-expected yields. This guide is designed to move beyond basic stoichiometry, analyzing the thermodynamic and kinetic bottlenecks of your reaction to provide field-proven, self-validating troubleshooting strategies.

Mechanistic Causality: Why Does Yield Drop?

To improve yield, we must first understand the causality of the reaction. Oximation is not a single step; it is a delicate sequence of nucleophilic attack followed by dehydration.

The spiro[1] system introduces significant steric strain around the C6 ketone[3]. This steric bulk increases the activation energy required to form the tetrahedral hemiaminal intermediate. Furthermore, the reaction is strictly pH-dependent. The pH must be low enough to protonate the carbonyl oxygen (increasing its electrophilicity) but high enough to ensure hydroxylamine exists as a nucleophilic free base ( NH2​OH ) rather than an inert hydroxylammonium ion ( NH3​OH+ ).

MechanismKSpiro[2.5]octan-6-one(Electrophile)HAHemiaminal Intermediate(Tetrahedral)K->HA Nucleophilic AttackHNH2OH (Free Base)via NaOAc BufferH->HAWDehydration(Rate-Limiting)HA->W Acid Catalysis (pH 4-5)OXSpiro[2.5]octan-6-one Oxime(Target Product)W->OX -H2O

Reaction mechanism of spirocyclic ketone oximation highlighting the rate-limiting dehydration step.

Frequently Asked Questions (FAQs)

Q: My conversion is stalling at 60-70% even after 3 hours of reflux. Should I add more hydroxylamine hydrochloride? A: No. Adding more reagent will not shift the equilibrium if the kinetic barrier is the issue. The spiro[1] architecture creates a sterically congested environment[3]. If standard thermal heating (reflux) is insufficient to overcome this activation energy, we recommend transitioning to acoustic cavitation (ultrasound). Ultrasound generates localized hotspots of extreme temperature and pressure, accelerating the nucleophilic attack without degrading the bulk material.

Q: My TLC shows complete consumption of Spiro[1]octan-6-one, but my isolated yield is <50%. Where is the product going? A: This is an isolation failure, not a synthetic failure. The standard protocol dictates concentrating the ethanol/water mixture to precipitate the oxime[2]. However, spirocyclic oximes often retain partial solubility in aqueous ethanol. Actionable Fix: Do not rely solely on precipitation. Either extract the remaining aqueous mother liquor with Ethyl Acetate (EtOAc), or adjust the pH of the solution to ~10 using K2​CO3​ prior to filtration to drastically reduce the oxime's aqueous solubility.

Q: Can I run this reaction solvent-free to improve throughput? A: Yes. Mechanochemical activation (grinding) using Na2​CO3​ as the base has been shown to drive oximation to >90% yield in under 15 minutes[4]. By removing the solvent, you maximize the local concentration of the reactants at the solid-liquid interface, forcing the equilibrium forward and completely bypassing the solubility issues mentioned above.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) parameter is met.

Protocol A: Standard Buffered Reflux (Baseline)

Adapted from established BACE1 inhibitor synthesis workflows[2].

  • Dissolution: Dissolve 2.1 g (16.9 mmol) of Spiro[1]octan-6-one in 10 mL of absolute ethanol.

  • Buffer Formulation: In a separate flask, dissolve 2.0 g (28.7 mmol) of NH2​OH⋅HCl and 4.0 g (29 mmol) of Sodium Acetate ( NaOAc ) in 20 mL of deionized water.

    • IPC Validation Check: Measure the pH of this aqueous solution. It must read between 4.0 and 5.0. If it is <4.0, the nucleophilicity of hydroxylamine is quenched; add trace NaOAc until corrected.

  • Reaction: Combine the solutions. The mixture will become slightly cloudy. Heat to a gentle reflux (approx. 80°C) for 3 hours.

    • IPC Validation Check: Remove a 50 µL aliquot, quench in EtOAc/Water, and run TLC (Hexanes:EtOAc 3:1). The ketone ( Rf​≈0.6 ) should be faint or absent, replaced by the oxime ( Rf​≈0.3 ).

  • Optimized Isolation: Cool to room temperature and concentrate to one-half volume under reduced pressure. Collect the primary precipitate via filtration. Crucial Yield Step: Extract the remaining filtrate with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate to recover the remaining 15-20% of the product.

Protocol B: Ultrasound-Assisted Synthesis (High-Yield)

Utilizes acoustic cavitation to overcome steric hindrance.

  • Setup: Combine Spiro[1]octan-6-one (1.0 eq) and NH2​OH⋅HCl (1.5 eq) in a 1:1 mixture of EtOH/Water.

  • Sonication: Place the flask in an ultrasonic bath (20–100 kHz, >10 W/cm²) at ambient temperature for 30 minutes.

  • pH-Driven Precipitation: Under continuous sonication, dropwise add a 10% aqueous solution of K2​CO3​ until the pH reaches ~10.

    • IPC Validation Check: The sudden, heavy precipitation of the oxime serves as a visual confirmation of product formation and successful solubility crash-out.

  • Isolation: Filter the pure E-oxime directly. No organic extraction is required.

Quantitative Data Summarization

Comparing activation methods allows researchers to select the protocol that best fits their laboratory infrastructure and yield requirements.

Activation MethodReagents / BaseConditionsReaction TimeAvg. Isolated YieldPrimary Advantage
Thermal (Reflux) Ketone, NH2​OH⋅HCl , NaOAc 80°C (EtOH/ H2​O )3.0 - 4.0 h65 - 75%Highly scalable; uses standard glassware[2].
Mechanochemical Ketone, NH2​OH⋅HCl , Na2​CO3​ 25°C (Grinding)10 - 15 min> 90%Solvent-free; eliminates workup losses[4].
Sonochemical Ketone, NH2​OH⋅HCl , K2​CO3​ 25°C (Ultrasound)30 min> 90%Overcomes steric strain; rapid precipitation.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve yield issues rapidly.

WorkflowStartStartTLCIn-Process Control:TLC / LCMS AnalysisStart->TLCUnreactedIs Unreacted KetonePresent?TLC->UnreactedYes1Diagnosis: Steric HindranceAction: Apply UltrasoundUnreacted->Yes1 Yes (Kinetic Failure)No1Diagnosis: Isolation LossAction: pH ~10 & EtOAc ExtractUnreacted->No1 No (Workup Failure)

Troubleshooting decision tree for resolving low yields in spirocyclic oxime synthesis workflows.

References

  • US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease . Source: Google Patents.

  • An Efficient Procedure for Synthesis of Oximes by Grinding . Source: Asian Journal of Chemistry (asianpubs.org).

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation . Source: South African Journal of Chemistry (scielo.org.za).

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications . Source: MDPI Molecules.

Troubleshooting E/Z isomer separation of Spiro[2.5]octan-6-one oxime

Technical Support Center: Spiro[1]octan-6-one Oxime Isomer Resolution

Welcome to the Advanced Troubleshooting Guide for the separation of Spiro[1]octan-6-one oxime isomers. Designed for researchers and drug development professionals, this guide addresses the fundamental stereochemical and chromatographic challenges associated with spirocyclic oximes.

Core Diagnostic: Why Standard "E/Z" Separation Fails

Q: I am attempting to separate the E and Z isomers of Spiro[1]octan-6-one oxime using standard reverse-phase HPLC (C18), but I consistently observe complete co-elution or a single peak. What is causing this?

A: You are encountering a fundamental stereochemical trap. While most asymmetric ketones form oximes that exist as E/Z diastereomers (which possess different polarities and can be separated via achiral chromatography), Spiro[1]octan-6-one is a symmetric ketone .

The parent spirocyclic ketone possesses a plane of symmetry passing through the spiro carbon (C3) and the carbonyl carbon (C6). When the oxime (=N–OH) forms, the hydroxyl group must point toward one of the two equivalent faces of the cyclohexane ring. This breaks the molecule's plane of symmetry, generating a chiral axis along the C=N bond and the C1–C4 axis of the ring system. Consequently, the resulting "E" and "Z" forms are actually axial enantiomers (designated as Ra​ and Sa​ ), not diastereomers[2].

Because enantiomers possess identical physical properties (hydrophobicity, dipole moment) in an achiral environment, standard C18 RP-HPLC or silica gel chromatography will never resolve them. You must transition to chiral chromatography.

OximeIsomerizationKetoneSpiro[2.5]octan-6-one(Parent Ketone)SymCheckDoes the ketone possess aplane of symmetry?Ketone->SymCheckSymYesYes (Symmetric)Faces are enantiotopicSymCheck->SymYes Spiro[2.5]octan-6-oneSymNoNo (Asymmetric)Faces are diastereotopicSymCheck->SymNo Standard KetonesEnantiomersOximes = Axial Enantiomers(Identical Physical Properties)SymYes->Enantiomers OximationDiastereomersOximes = E/Z Diastereomers(Distinct Physical Properties)SymNo->Diastereomers OximationChiralLCChiral HPLC Required(e.g., Chiralpak AD-H)Enantiomers->ChiralLC SeparationAchiralLCAchiral HPLC Sufficient(e.g., C18 Reverse-Phase)Diastereomers->AchiralLC Separation

Caption: Logical workflow determining chromatographic requirements for oxime isomers based on symmetry.

Chromatographic Resolution Strategy

Q: If these are enantiomers, how do I successfully resolve the ( Ra​ )/( Sa​ ) forms of Spiro[1]octan-6-one oxime?

A: Resolution requires a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the oxime enantiomers. Amylose- or cellulose-based chiral columns operating in normal-phase mode are highly effective for spirocyclic oximes.

Table 1: Comparison of Chromatographic Modalities for Spiro[1]octan-6-one Oxime

ModalityStationary PhaseMobile PhaseExpected OutcomeCausality / Mechanism
Achiral RP-HPLC C18 / C8H₂O / MeCN (0.1% TFA)Single Peak (Co-elution)Enantiomers have identical hydrophobicity and dipole moments.
Achiral NP-HPLC Bare SilicaHexane / EtOAcSingle Peak (Co-elution)Enantiomers have identical polar surface interactions.
Chiral NP-HPLC Chiralpak AD-HHexane / IPA (90:10)Baseline ResolutionDifferential hydrogen bonding and steric fit within the chiral polymer cavity.

Protocol: Chiral HPLC Method for Spiro-Oxime Enantiomers

To ensure self-validating and reproducible results, follow this optimized normal-phase chiral separation protocol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Spiro[1]octan-6-one oxime mixture in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.

    • Causality: Avoiding protic solvents like water prevents the formation of a protonated oxime-water adduct. This adduct lowers the C=N rotational barrier, which can trigger pre-column isomerization[3].

  • Column Selection: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

    • Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides the necessary helical chiral cavities to differentiate the axial enantiomers via steric fit.

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Hexane/IPA (90:10 v/v) supplemented with 0.1% Diethylamine (DEA).

    • Causality: The basic modifier (DEA) masks residual acidic silanols on the silica support, preventing peak tailing and suppressing acid-catalyzed on-column enantiomerization[4].

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min and the column compartment temperature to 15 °C.

    • Causality: Lowering the temperature from ambient (25 °C) to 15 °C kinetically freezes the oxime conformers, preventing interconversion during the run.

  • Detection & Validation: Monitor UV absorbance at 210 nm.

    • Self-Validation: A successful run will yield two baseline-resolved peaks with an exact 50:50 area integration. Any deviation from a 1:1 ratio indicates either an impure starting material or active on-column degradation.

Troubleshooting On-Column Isomerization

Q: I am using a chiral column, but I observe a "saddle" or plateau between my two peaks instead of a clean return to baseline. What does this indicate?

A: A plateau between enantiomeric peaks is the classic chromatographic signature of on-column interconversion (isomerization) during the run time.

Oximes can undergo isomerization catalyzed by trace acids or heat. Mechanistic and computational studies demonstrate that in the presence of water and acid, a protonated oxime-water adduct forms. This intermediate contains a single C–N bond with free rotation, allowing the hydroxyl group to flip before reforming the double bond[3].

Corrective Actions:

  • Purge Protons: Ensure your mobile phase is strictly anhydrous and verify the presence of the basic modifier (0.1% DEA). Removing trace protons halts the protonated adduct formation[3][4].

  • Thermal Control: Lower the column compartment temperature further (e.g., to 10 °C) to increase the kinetic barrier to rotation.

References

  • Title: Oxime - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: researchgate.net URL: [Link]

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: qmul.ac.uk URL: [Link]

Overcoming poor solubility of Spiro[2.5]octan-6-one oxime in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Spiro[2.5]octan-6-one oxime. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this unique spirocyclic compound. As a molecule possessing both a rigid, nonpolar spiro-alkane core and a polar, hydrogen-bonding oxime group, its solubility behavior can be complex. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific experimental problems in a question-and-answer format. The solutions are based on fundamental chemical principles and proven laboratory techniques.

Q1: My Spiro[2.5]octan-6-one oxime shows negligible solubility in my initial solvent choice. Where do I start?

A1: Poor solubility is often due to a mismatch between the solvent's polarity and the solute's structural characteristics, or high crystal lattice energy. The first step is a systematic solvent screening process.

The structure of Spiro[2.5]octan-6-one oxime presents a dual nature: a hydrophobic, bulky spiro[2.5]octane backbone and a hydrophilic, polar oxime functional group (-C=N-OH) capable of hydrogen bonding.[1] A successful solvent system must effectively solvate both regions of the molecule.

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 2-5 mg) into several separate vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single solvent from the "Initial Screening Solvents" table below to each vial.

  • Initial Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes (e.g., using a vortex mixer). Visually assess and record the degree of dissolution.

  • Thermal Challenge: Gently heat the vials that show poor solubility to 40-50°C. Observe and record any changes. Many organic compounds show significantly increased solubility with temperature.[2]

  • Categorization: Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" at both room temperature and elevated temperature.

Table 1: Recommended Solvents for Initial Screening

Solvent Category Solvent Example Rationale
Polar Aprotic Dimethylformamide (DMF) Excellent H-bond acceptors, can solvate the oxime group effectively.
Dimethyl sulfoxide (DMSO) High polarity, effective for many poorly soluble compounds.[3]
Acetone Good general-purpose solvent, less polar than DMF/DMSO.
Polar Protic Ethanol / Methanol Can act as both H-bond donors and acceptors, interacting with the oxime.[1][4]
Isopropanol (IPA) Less polar than ethanol, may better accommodate the nonpolar backbone.
Chlorinated Dichloromethane (DCM) Can solvate moderately polar compounds.
Chloroform Similar to DCM, use with caution due to toxicity.
Ethers Tetrahydrofuran (THF) Aprotic ether with moderate polarity.

| Aromatic | Toluene | Primarily solvates the nonpolar spiro-alkane core. |

Q2: I've found a solvent where the compound is partially soluble, but I need a higher concentration. What is the next step?

A2: Once you have identified a promising solvent, the next step is to optimize the system using co-solvents or other physical methods. This is often necessary when a single solvent cannot adequately solvate both the polar and nonpolar regions of the molecule.

Strategy 1: Co-Solvent Systems

A co-solvent system involves mixing two or more miscible solvents to fine-tune the polarity of the medium.[3] For Spiro[2.5]octan-6-one oxime, a good strategy is to combine a solvent that interacts well with the oxime group (like methanol) with one that solvates the hydrocarbon cage (like toluene or DCM).

Protocol 2: Co-Solvent System Screening

  • Select Primary Solvent: Choose the best single solvent identified in Protocol 1 (e.g., Ethanol).

  • Select Co-Solvent: Choose a miscible solvent with different polarity (e.g., Toluene).

  • Prepare Mixtures: Create a range of co-solvent mixtures, such as 9:1, 4:1, 1:1, 1:4, and 1:9 (v/v) ratios of the primary solvent to the co-solvent.

  • Test Solubility: Using a fixed amount of your compound, determine its solubility in each mixture, following the observation steps from Protocol 1 (room temperature and heated). This will help you identify the optimal ratio for your desired concentration.

Strategy 2: Physical Enhancement Techniques

  • Heating: As noted, increasing the temperature provides the energy needed to break the crystal lattice bonds, increasing solubility. Always test the thermal stability of your compound to avoid degradation.[2]

  • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can significantly improve the rate of dissolution.[5] This can be achieved by:

    • Grinding: Gently grind the crystalline solid with a mortar and pestle.

    • Sonication: Place a vial with the compound and solvent in an ultrasonic bath. The cavitation energy helps break apart solid agglomerates.

Q3: My compound dissolves completely when hot but "crashes out" as a fine powder or solidifies instantly upon cooling. How can I achieve controlled crystallization?

A3: This phenomenon, known as "crashing out," occurs when a highly supersaturated solution nucleates too rapidly, trapping impurities and resulting in very small, often impure crystals.[6] The key is to slow down the cooling process.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-heat the solution to redissolve the compound. Add a small amount of additional solvent (10-20% more volume). This slightly reduces the level of supersaturation upon cooling, allowing for a more controlled crystallization process.[6]

  • Insulate the Flask: Once the compound is dissolved, remove the flask from the heat source and insulate it to slow heat loss. You can:

    • Place the flask in a dewar.

    • Wrap the flask in glass wool or cotton.

    • Place the flask on a cork ring and cover it with an inverted beaker.

  • Room Temperature Cooling: Allow the insulated flask to cool slowly and undisturbed to room temperature over several hours.

  • Gradual Chilling: Once at room temperature, transfer the flask to a refrigerator (~4°C), and finally to a freezer (-20°C) if necessary, to maximize yield.

Q4: Instead of forming crystals, my compound separates as a liquid layer or "oils out." What causes this and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if significant impurities are present that depress the melting point.[6]

dot

G start Compound 'Oils Out' q1 Is the solution saturated at a high temperature? start->q1 s1 Solution is precipitating above its melting point. q1->s1 Yes q2 Are impurities present? q1->q2 No a1 Action: Re-heat and add more of the 'more soluble' solvent. s1->a1 a2 Action: Lower the temperature at which saturation occurs by using a larger volume of solvent. a1->a2 end_goal Promote Crystal Formation a2->end_goal s2 Impurities depress the melting point and disrupt crystal lattice formation. q2->s2 Yes q2->end_goal No/ Unsure a3 Action: Purify the material using another method (e.g., column chromatography) before crystallization. s2->a3 a3->end_goal G mol Spiro[2.5]octan-6-one Oxime Nonpolar Spiro-alkane Core Polar Oxime Group (-C=N-OH) solvent2 Polar Aprotic Solvents (e.g., DMF, Acetone) mol:p_part->solvent2 Favorable Interaction (Dipole-Dipole) solvent3 Polar Protic Solvents (e.g., Methanol, Ethanol) mol:p_part->solvent3 Favorable Interaction (H-Bonding) solvent1 Nonpolar Solvents (e.g., Toluene, Hexane) solvent1->mol:h_part Favorable Interaction (van der Waals)

Sources

Preventing hydrolysis of Spiro[2.5]octan-6-one oxime during aqueous workup

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis During Aqueous Workup For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers encountering hydrolysis of Spiro[2.5]octan-6-one oxime during the critical aqueous workup phase of their experiments. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and detail validated protocols to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: I've successfully synthesized Spiro[2.5]octan-6-one oxime, but after my standard aqueous workup, I'm recovering the starting ketone. What is happening?

This is a classic case of product hydrolysis. The C=N bond of the oxime is susceptible to cleavage by water, a reaction that reverts the oxime back to its corresponding ketone (Spiro[2.5]octan-6-one) and hydroxylamine. This process is often inadvertently accelerated by conditions present during the workup, such as the presence of residual acid or base from the reaction.

Q2: I thought oximes were supposed to be stable. How susceptible are they to hydrolysis?

You are correct that oximes are generally more stable towards hydrolysis than related C=N compounds like imines or hydrazones.[1][2][3] This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond.[2] However, their stability is not absolute. Aliphatic oximes are reported to be 100 to 1000 times more resistant to hydrolysis than analogous hydrazones, but the reaction can still proceed readily, especially with acid catalysis and heat.[1][4]

Q3: What are the primary factors that promote oxime hydrolysis during workup?

The three main culprits that accelerate the hydrolysis of your Spiro[2.5]octan-6-one oxime are:

  • pH: The hydrolysis is strongly catalyzed by acid.[4][5] Trace amounts of acid remaining from the synthesis can significantly lower the pH of the aqueous phase, driving the unwanted reaction. While more stable to base, harsh basic conditions can also facilitate decomposition.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing extractions or washes at room temperature or higher can lead to significant product loss.

  • Contact Time: The longer your organic product is in contact with the aqueous phase, the more opportunity there is for hydrolysis to occur.

Troubleshooting Guide: From Diagnosis to Solution

Primary Issue: Isolation of Spiro[2.5]octan-6-one instead of or alongside the desired Spiro[2.5]octan-6-one oxime post-workup.

Root Cause Analysis: The Mechanism of Acid-Catalyzed Hydrolysis

Understanding the mechanism is key to preventing it. The reaction proceeds via a reversible, multi-step pathway. The process begins with the protonation of the oxime's nitrogen atom, which makes the carbon atom significantly more electrophilic and susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that, after a proton transfer, eliminates hydroxylamine to regenerate the ketone.[2][6]

Hydrolysis_Mechanism Oxime Spiro[2.5]octan-6-one Oxime (R₂C=N-OH) ProtonatedOxime Protonated Oxime (R₂C=N⁺H-OH) Oxime->ProtonatedOxime + H⁺ Intermediate Tetrahedral Intermediate ProtonatedOxime->Intermediate + H₂O ProtonatedIntermediate Protonated Intermediate Intermediate->ProtonatedIntermediate Proton Transfer Ketone Spiro[2.5]octan-6-one (R₂C=O) ProtonatedIntermediate->Ketone - NH₂OH - H⁺ Hydroxylamine Hydroxylamine (NH₂OH)

Caption: Acid-catalyzed hydrolysis of an oxime to a ketone.

Recommended Solutions & Protocols

Based on the mechanism, our primary goal is to avoid acidic conditions and minimize both temperature and aqueous contact time. We present two robust protocols to achieve this.

Solution 1: The Optimized Gentle Aqueous Workup

This approach modifies the standard aqueous workup to create a much milder environment for the oxime.

Core Principles:

  • Strict pH Control: Neutralize the reaction mixture with a weak base like sodium bicarbonate instead of strong acids or bases.

  • Temperature Management: All aqueous procedures should be performed at low temperatures (0-5 °C).

  • Efficiency: Minimize the time the organic and aqueous layers are in contact.

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching & Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 7.0 and 8.0. Causality: This neutralizes any acid catalyst without creating a harsh basic environment.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a cold, appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Insight: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

  • Washing: Combine the organic layers and wash them once with cold, saturated aqueous sodium chloride (brine). Causality: The brine wash helps to remove residual water from the organic layer and reduces the solubility of the oxime in the aqueous phase, driving it into the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Analysis: Immediately analyze the crude product by ¹H NMR or TLC to assess its purity and check for the presence of the starting ketone.

Solution 2: The Non-Aqueous Workup (Preferred Method)

For particularly sensitive substrates, avoiding an aqueous workup altogether is the most reliable strategy. This is feasible if the reaction byproducts (e.g., salts like sodium acetate or pyridine hydrochloride) have low solubility in the reaction solvent system.

Core Principles:

  • Eliminate Water: By avoiding an aqueous wash, you remove the key reagent required for hydrolysis.

  • Direct Purification: Move from the reaction mixture to purification with minimal intermediate steps.

  • Filtration of Salts: Upon reaction completion, if a precipitate (e.g., sodium acetate from a reaction using hydroxylamine hydrochloride and NaOAc) has formed, filter the reaction mixture through a pad of Celite or glass wool to remove the inorganic salts.[7] Wash the filter cake with a small amount of fresh, cold reaction solvent.

  • Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure, ensuring the bath temperature remains low (<30 °C).

  • Purification: The resulting crude residue can now be directly purified.

    • Recrystallization: If the oxime is a solid, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Column Chromatography: Purify the crude oil or solid using silica gel chromatography.[8]

  • Analysis: Characterize the purified fractions to confirm the structure and purity of the Spiro[2.5]octan-6-one oxime.

Data & Workflow Summary

Table 1: Comparison of Workup Strategies
ParameterStandard Aqueous WorkupOptimized Gentle Aqueous WorkupNon-Aqueous Workup
Risk of Hydrolysis HighLowVery Low / Negligible
Key Control Variable N/A (often overlooked)pH and TemperatureExclusion of Water
Typical Purity Variable, often contaminated with ketoneHighHigh to Very High
Complexity LowModerateLow to Moderate
Best For... Robust, non-sensitive oximesMost standard applicationsSensitive oximes, maximizing purity
Workup Selection Workflow

Workup_Decision_Tree start Reaction Complete check_solids Are inorganic byproducts insoluble in the reaction solvent? start->check_solids non_aqueous Perform Non-Aqueous Workup (Protocol 2) check_solids->non_aqueous Yes gentle_aqueous Perform Optimized Gentle Aqueous Workup (Protocol 1) check_solids->gentle_aqueous No purify Purify Product (Chromatography / Recrystallization) non_aqueous->purify gentle_aqueous->purify

Sources

Technical Support Center: Spirocyclic Oxime Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic oxime formation. Spirocyclic scaffolds are highly valued in drug development due to their rigid, three-dimensional structures which enhance target affinity. However, synthesizing oximes from spirocyclic ketones presents unique thermodynamic and kinetic challenges. The inherent steric bulk surrounding the spiro-fused carbonyl center restricts the nucleophilic attack trajectory, often requiring precise optimization of reaction time and temperature to drive the condensation to completion without triggering side reactions.

This guide provides validated protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, high-purity spirocyclic oxime formation.

Mechanistic Workflow & Optimization Logic

The formation of an oxime bond is a reversible condensation reaction that proceeds via the nucleophilic attack of an aminooxy group on a carbonyl carbon 1[1]. Because spirocyclic ketones are sterically hindered, controlling the activation energy (via temperature) and the protonation state (via pH) is critical.

Workflow A Spirocyclic Ketone + NH2OH·HCl B Base Addition (Buffer to pH 4-5) A->B C Low Temp (<40°C) Steric Hindrance B->C Insufficient Energy D Optimal Heating (60-80°C) B->D Controlled Energy E High Temp/Acid (>100°C) B->E Excess Energy F Prolonged Time (>24h) C->F G Spirocyclic Oxime (Target Product) D->G 4-18h / Optimal Yield H Beckmann Rearrangement (Lactam Byproduct) E->H Acid-Catalyzed F->G Sluggish Conversion

Logical workflow for spirocyclic oxime optimization, highlighting temperature and time dependencies.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring that researchers can empirically verify success at critical junctions.

Protocol A: Standard Thermal Condensation

Causality: Hydroxylamine is supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). A base (like sodium acetate or pyridine) is required to liberate the free nucleophilic amine. However, the pH must remain slightly acidic (pH 4–5) to ensure the spiro-carbonyl oxygen is protonated, increasing its electrophilicity 1[1].

  • Preparation: Dissolve the spirocyclic ketone (1.0 eq) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (1.5 eq).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (75–80°C).

  • Self-Validation Checkpoint (Time Optimization): After 4 hours, sample the reaction. Spot on a silica TLC plate alongside the starting ketone. The oxime product will exhibit a lower Rf​ value due to the polar hydroxyl group. Continue refluxing until the ketone spot completely disappears (typically 4–18 hours depending on steric bulk).

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with deionized water to remove inorganic salts. Dry the organic layer over Na2​SO4​ and concentrate to yield the spirocyclic oxime.

Protocol B: Ultrasound-Accelerated Condensation (Green Chemistry)

Causality: For highly hindered spiro-systems, prolonged heating can degrade the product. Ultrasonication provides localized cavitation energy that overcomes steric activation barriers without raising the bulk temperature, reducing reaction times from hours to minutes .

  • Preparation: Dissolve the spirocyclic ketone (1.0 eq) in a 1:1 mixture of water and ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq).

  • Sonication & pH Control: Immerse the vessel in an ultrasonic bath maintained at 60°C. Sonicate while adding a 10% aqueous K2​CO3​ solution dropwise until the pH reaches ~10 .

  • Self-Validation Checkpoint: A precipitate will begin to form within 2–15 minutes. The sudden turbidity validates the successful formation of the highly crystalline oxime.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and outcomes for a standard sterically hindered spirocyclic ketone.

Reaction ConditionTemperatureTimeConversion (%)Major Byproduct / Issue
Standard Thermal25°C24 h< 30%Unreacted starting material
Standard Thermal80°C (Reflux)12 h85 - 90%Trace Lactam
High Temp / Acidic110°C6 h> 95% (Oxime consumed)Spirocyclic Lactam (Beckmann)
Ultrasound (Basic)60°C15 min95%None
Microwave Reactor120°C30 min92%None

Troubleshooting & FAQs

Q: Why is my spirocyclic ketone showing less than 50% conversion even after 24 hours at room temperature? A: Spirocyclic systems possess significant steric hindrance around the carbonyl center, creating a high activation energy barrier for the nucleophilic attack of the aminooxy group 1[1]. At room temperature, the thermodynamic kinetics are simply too slow. You must optimize the temperature (typically 60–80°C) or employ alternative energy sources like microwave irradiation to drive the reaction forward within a reasonable timeframe (<10 hours) 2[2].

Q: I increased the temperature to >100°C with an acid catalyst to force the reaction, but my LCMS shows a mass corresponding to an isomer of the oxime. What happened? A: You have likely triggered a Beckmann rearrangement. Under high temperatures and strongly acidic conditions, spirocyclic oximes undergo an acid-catalyzed rearrangement, cleaving the C-C bond to form ring-expanded spirocyclic amides (lactams) 3[3]. This exact mechanism is often used intentionally in alkaloid synthesis to expand spirocyclic oximes into amides 4[4]. To prevent this, strictly control the temperature (do not exceed 80°C) and maintain a buffered pH (4–5) using a mild base like sodium acetate.

Q: How can I drastically reduce the reaction time without risking thermal degradation? A: Transitioning from conventional thermal heating to ultrasonication can reduce reaction times from hours to mere minutes. By sonicating the reaction mixture at 60°C and adjusting the pH to ~10 using aqueous K2​CO3​ , localized cavitation provides the kinetic energy required to overcome steric barriers without bulk overheating, yielding the pure spirocyclic oxime as a precipitate .

Q: Does the reaction form E/Z stereoisomers, and how does temperature affect this? A: Yes. Depending on the symmetry of the spirocyclic skeleton, oxime formation often yields a mixture of E and Z isomers. Higher temperatures generally favor the thermodynamic product but can also lead to rapid equilibration between the two forms. If stereocontrol is required for downstream applications, lower temperatures with extended reaction times are preferred, followed by chromatographic separation.

References

  • ResearchGate. The Beckmann reactions. Available at: [Link][3]

  • Scielo. Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Available at:[Link]

  • RSC Publishing. Synthetic approaches towards alkaloids bearing α-tertiary amines. Available at: [Link][4]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link][2]

Sources

Catalyst selection for efficient Spiro[2.5]octan-6-one oxime reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the reduction of spiro[2.5]octan-6-one oxime to spiro[2.5]octan-6-amine. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies.

The spiro[2.5]octane ring system presents a unique chemoselectivity challenge: reducing the polar C=N-OH bond to a primary amine while preserving the highly strained, aliphatic cyclopropane ring and preventing nucleophilic dimerization.

Troubleshooting & FAQs

Q1: Why am I seeing significant cyclopropane ring cleavage during catalytic hydrogenation? A1: The spiro[2.5]octane system contains a highly strained cyclopropane ring. When using highly active heterogeneous noble metal catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under elevated hydrogen pressure, metal-catalyzed hydrogenolysis of the C-C bonds in the cyclopropane ring aggressively competes with the reduction of the C=N-OH bond 1. Solution: For lab-scale synthesis, shift to a chemoselective hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄), which exclusively targets polar bonds without affecting strained aliphatic C-C bonds [[2]](). If catalytic hydrogenation is strictly required for scale-up, use Raney Nickel at lower temperatures (20–30 °C).

Q2: My reaction yields a high percentage of secondary amine dimers. How do I prevent this? A2: Dimerization is a classic side reaction in oxime reductions. It occurs when the newly formed primary amine (spiro[2.5]octan-6-amine) acts as a nucleophile and attacks the highly reactive imine intermediate before the imine can be fully hydrogenated 3. Solution: To suppress this pathway, the reduction must be performed in the presence of excess ammonia (e.g., 7M methanolic NH₃). Ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium back toward the primary amine product.

Q3: The reduction stalls at the hydroxylamine intermediate. What is the cause? A3: The reduction of an oxime to an amine is a two-step process: C=N reduction followed by N-O bond cleavage. The N-O bond cleavage is thermodynamically demanding and often the rate-limiting step 1. Stalling indicates that the catalyst lacks sufficient activity to break the N-O bond under the current conditions. Solution: If using Raney Nickel, ensure the catalyst is freshly washed and highly active. If utilizing homogeneous Iridium or Ruthenium catalysts, the addition of a Brønsted acid (like Methanesulfonic acid, MsOH) is crucial to protonate the hydroxylamine oxygen, turning it into a better leaving group and facilitating N-O cleavage via an ionic hydrogenation platform 4.

Catalyst Selection Matrix

Catalyst SystemPrimary Amine SelectivityRisk of Ring CleavageOperational ScaleMechanism & Causality Notes
LiAlH₄ (Hydride) High (>95%)None Lab / BenchExclusively reduces polar bonds. Avoids metal-catalyzed hydrogenolysis entirely. Requires careful aqueous quenching.
Raney Ni + NH₃ High (85-90%)Low Pilot / ProcessNH₃ suppresses dimerization. Mild enough to leave the cyclopropane ring intact at room temperature.
Homogeneous Ru/Ir High (>90%)Low Lab / BenchHighly selective for primary amines when paired with Brønsted acids. Excellent functional group tolerance.
Pd/C or PtO₂ Low (Dimerizes)High N/ANot Recommended. High risk of cleaving the spiro[2.5]octane cyclopropane ring due to aggressive C-C hydrogenolysis.

Validated Experimental Protocols

Protocol A: Hydride Reduction via LiAlH₄ (Ideal for Lab Scale)

This protocol relies on stoichiometric hydride transfer, ensuring zero risk to the spirocyclic ring 2.

  • Preparation: Dissolve 1.0 g (7.2 mmol) of spiro[2.5]octan-6-one oxime in 30 mL of anhydrous Tetrahydrofuran (THF) under a strict Nitrogen or Argon atmosphere.

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add 21 mL (21 mmol, ~3 eq) of a 1M LiAlH₄ solution in diethyl ether dropwise. Causality: Dropwise addition controls the exothermic release of hydrogen gas as the oxime proton is reduced.

  • Reflux: Remove the ice bath, gradually warm the mixture to room temperature, and then reflux for 3 hours. Monitor completion via TLC or GC-MS.

  • Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. Carefully add 0.8 mL of water, followed by 0.8 mL of 15% NaOH (aq), and finally 2.4 mL of water. Causality: The Fieser method prevents the formation of a trapped, gelatinous aluminum hydroxide emulsion. It forces the aluminum salts to precipitate as a granular, easily filterable white solid, maximizing amine recovery.

  • Isolation: Filter the granular salts through a Celite pad. Extract the filtrate with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target spiro[2.5]octan-6-amine.

Protocol B: Catalytic Hydrogenation via Raney Nickel (Ideal for Scale-Up)

This protocol uses heterogeneous catalysis optimized to prevent dimerization.

  • Preparation: Charge a high-pressure hydrogenation reactor with spiro[2.5]octan-6-one oxime (10 mmol) dissolved in 40 mL of 7M Ammonia in Methanol. Causality: Methanolic ammonia acts as a kinetic trap, preventing the primary amine from attacking the imine intermediate.

  • Catalyst Loading: Add 10-15 wt% of an aqueous slurry of active Raney Nickel. Ensure the catalyst is washed with methanol prior to addition to remove water, which can cause oxime hydrolysis back to the ketone.

  • Purging: Purge the reactor 3 times with Nitrogen to remove oxygen, followed by 3 times with Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25 °C for 12-16 hours. Causality: Keeping the temperature low (25 °C) protects the cyclopropane ring from thermal hydrogenolysis.

  • Workup: Depressurize and carefully filter the catalyst through a pad of Celite under a blanket of Nitrogen (Caution: Raney Nickel is highly pyrophoric). Evaporate the solvent under reduced pressure.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathways, highlighting the critical junctions where side reactions (dimerization and ring cleavage) occur if conditions are not strictly controlled.

OximeReduction Oxime Spiro[2.5]octan-6-one Oxime Imine Imine Intermediate Oxime->Imine -H2O Hydroxylamine Hydroxylamine (Incomplete) Oxime->Hydroxylamine Partial Reduction (Weak Catalyst) PrimaryAmine Spiro[2.5]octan-6-amine (Target Product) Imine->PrimaryAmine +H2 (Fast) Hydroxylamine->PrimaryAmine N-O Cleavage (H2, Active Catalyst) SecondaryAmine Secondary Amine (Dimerization) PrimaryAmine->SecondaryAmine + Imine (No NH3 present) RingOpened Ring-Opened Amine (Over-reduction) PrimaryAmine->RingOpened Harsh Conditions (Pd/C, High Temp)

Mechanistic pathway of spiro[2.5]octan-6-one oxime reduction highlighting target vs. side reactions.

References

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing)
  • US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease - Google Patents URL
  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.
  • Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines - dicp.ac.

Sources

Preventing side reactions during Spiro[2.5]octan-6-one oxime functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Drug Development Professionals

Spirocyclic scaffolds, such as the spiro[2.5]octane system, are increasingly utilized in modern drug discovery to enhance the sp3 character and metabolic stability of lead compounds. However, functionalizing the spiro[2.5]octan-6-one oxime intermediate presents unique synthetic challenges. The presence of the strained cyclopropane ring and the inherent instability of the activated oxime demand precise control over reaction conditions to prevent side reactions like Beckmann fragmentation, cyclopropane hydrogenolysis, and non-selective alkylation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity functionalization.

Beckmann Rearrangement vs. Fragmentation Control

Q: Why am I observing significant unsaturated nitrile formation instead of the desired spirocyclic lactam during the Beckmann rearrangement?

A: You are observing the Beckmann fragmentation, a competing side reaction where the C–C bond cleaves rather than migrating.

The Causality: The [1] requires the migrating alkyl group to be anti-periplanar to the leaving group on the nitrogen. When spirocyclic oximes are subjected to harsh acidic conditions (e.g., hot polyphosphoric acid) or elevated temperatures, the transition state for the 1,2-alkyl shift becomes energetically demanding[2]. To relieve steric strain, the molecule bypasses the rearrangement, instead expelling the leaving group and cleaving the adjacent C–C bond to form an unsaturated nitrile and a carbocation[3].

The Solution: Shift from thermal acid catalysis to mild, base-mediated O-activation. Reagents like p -Toluenesulfonyl chloride (TsCl) in pyridine activate the oxime hydroxyl group at low temperatures, kinetically favoring the concerted 1,2-migration and suppressing the higher-activation-energy fragmentation pathway.

Beckmann Oxime Spiro[2.5]octan-6-one Oxime Protonation O-Activation (e.g., TsCl, Acid) Oxime->Protonation Intermediate Activated Oxime Intermediate Protonation->Intermediate Rearrangement 1,2-Alkyl Migration (Beckmann Rearrangement) Intermediate->Rearrangement Mild Conditions, Non-polar Solvent Fragmentation C-C Bond Cleavage (Beckmann Fragmentation) Intermediate->Fragmentation High Temp, Strong Acid Lactam Spirocyclic Lactam (Target) Rearrangement->Lactam Nitrile Unsaturated Nitrile (Side Product) Fragmentation->Nitrile

Mechanistic divergence: Beckmann rearrangement vs. fragmentation in spirocyclic oximes.

Protocol 1: Mild Beckmann Rearrangement (Self-Validating)
  • Initiation: Dissolve Spiro[2.5]octan-6-one oxime (1.0 eq) in anhydrous pyridine (0.2 M). Cool the solution to 0 °C under an inert argon atmosphere.

  • Activation: Add p -Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to prevent localized heating.

  • Propagation: Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature for 12 hours.

  • In-Process Validation: Analyze an aliquot via ATR-FTIR. The reaction is complete when the broad oxime O–H stretch (~3300 cm⁻¹) disappears and a sharp lactam C=O stretch (~1650 cm⁻¹) emerges. TLC (Hexanes/EtOAc) should confirm the total consumption of the starting material.

  • Isolation: Quench with ice water, extract with EtOAc, and wash the organic layer sequentially with 1N HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate.

Selective Reduction: Avoiding Cyclopropane Hydrogenolysis

Q: When reducing the oxime to a primary amine, my NMR shows a loss of the cyclopropane signals. How do I prevent ring-opening?

A: Your reduction conditions are causing hydrogenolysis of the highly strained cyclopropane ring.

The Causality: The cyclopropane ring in the spiro[2.5]octane system possesses high sp3

sp3 bond strain, giving it pseudo- π character. Under standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C or PtO₂), transition metals readily insert into these strained C–C bonds, leading to reductive cleavage and the formation of an undesired alkyl-substituted cyclohexane. The Solution: Abandon transition-metal-catalyzed hydrogenation. Instead, utilize a strong nucleophilic metal hydride like Lithium Aluminum Hydride (LiAlH₄). Hydrides selectively attack the polarized sp2 C=N bond and cleave the N–O bond without interacting with the non-polar cyclopropane C–C bonds.

ReductionWorkflow Start Spiro[2.5]octan-6-one Oxime Condition LiAlH4 in THF (0 to 25 °C) Start->Condition Avoid Avoid: H2 / Pd/C at High Pressure Start->Avoid Reduction N-O Cleavage & C=N Reduction Condition->Reduction PrimaryAmine Spiro[2.5]octan-6-amine (Target Product) Reduction->PrimaryAmine SideReaction Cyclopropane Ring Opening Avoid->SideReaction

Workflow for selective oxime reduction avoiding cyclopropane hydrogenolysis.

Protocol 2: Selective Hydride Reduction (Self-Validating)
  • Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) at 0 °C under N₂.

  • Addition: Dissolve the oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

  • Reduction: Heat the mixture to reflux for 4 hours.

  • In-Process Validation: Quench a 0.1 mL aliquot and run GC-MS. The chromatogram must show a single peak corresponding to the primary amine mass ( M+ ). The absence of higher molecular weight dimers confirms that secondary amine side reactions have been avoided.

  • Fieser Quench: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. This creates a highly granular, easily filterable aluminum salt precipitate.

  • Isolation: Filter through a Celite pad, wash with hot THF, and concentrate to yield the pure spiro[2.5]octan-6-amine.

Regioselective O-Alkylation vs. N-Alkylation

Q: I am attempting to synthesize an O-alkyl oxime ether, but I isolate a significant amount of N-alkylated nitrone. How can I improve O-selectivity?

A: The oxime anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.

The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." When functionalizing the sterically congested spiro[2.5]octan-6-one oxime, bulky electrophiles may be sterically repelled by the oxygen's hydration sphere, inadvertently driving the reaction toward the less hindered nitrogen to form a nitrone. The Solution: To kinetically favor O-alkylation, use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (DMF) to create a "naked" (unsolvated) oximate anion. Pair this with a highly reactive, "hard" electrophile (like an alkyl iodide or triflate) and maintain low temperatures (0 °C).

Quantitative Data: Reaction Conditions & Side Product Profiles

The following table summarizes the expected yields and side-product distributions based on the chosen functionalization conditions:

Functionalization TargetReaction ConditionsPrimary Product Yield (%)Major Side ProductSide Product Yield (%)
Lactam (Rearrangement) TsCl, Pyridine, 0 °C to RT85%Unsaturated Nitrile< 5%
Lactam (Rearrangement) Polyphosphoric Acid, 100 °C30%Unsaturated Nitrile65%
Amine (Reduction) LiAlH₄, THF, Reflux92%Secondary Amine< 2%
Amine (Reduction) H₂, Pd/C (50 psi), MeOH15%Ring-opened Amine78%
O-Alkyl Oxime NaH, MeI, DMF, 0 °C88%N-Alkyl Nitrone8%

References

  • Wikipedia Contributors. "Beckmann rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry Steps. "Beckmann Rearrangement: Mechanism and Regiochemistry." Chemistry Steps. Available at:[Link]

  • Organic Chemistry Portal. "Beckmann Rearrangement." Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. "The Beckmann reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Spiro[2.5]octan-6-one Oxime vs. Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry and drug development, the Beckmann rearrangement of ketoximes to amides or lactams is a cornerstone transformation. While the conversion of cyclohexanone oxime to ε-caprolactam is historically optimized for industrial-scale Nylon 6 production, modern pharmaceutical pipelines frequently demand more complex, conformationally restricted analogs. Spiro[2.5]octan-6-one oxime serves as a critical building block for introducing spirocyclic motifs into drug candidates, enhancing metabolic stability and target affinity.

This guide provides an objective, data-driven comparison of the reactivity profiles of standard cyclohexanone oxime and its spirocyclic analog. By examining the causality behind their kinetic behaviors and structural vulnerabilities, researchers can optimize reaction conditions to prevent side reactions such as acid-catalyzed cyclopropane ring-opening.

Mechanistic Divergence & Causality

The fundamental mechanism of the Beckmann rearrangement involves the protonation or Lewis acid coordination of the oxime hydroxyl group, followed by the concerted migration of the anti-periplanar alkyl group to the nitrogen atom. The structural differences between these two oximes dictate distinct kinetic and thermodynamic behaviors:

  • Conformational Dynamics : Cyclohexanone oxime possesses a flexible ring that readily adopts the necessary chair conformation to align the migrating C-C bond anti-periplanar to the leaving N-O bond. In contrast, the spiro-cyclopropyl group at the C4 position (relative to the oxime) in spiro[2.5]octan-6-one oxime restricts ring flipping. This conformational lock slightly increases the activation energy ( Ea​ ) required to reach the transition state.

  • Acid Sensitivity : Traditional industrial Beckmann rearrangements utilize oleum (fuming sulfuric acid) at 80 °C,1[1]. However, the strained cyclopropane ring in spiro[2.5]octan-6-one oxime is highly susceptible to electrophilic attack. Subjecting the spiro oxime to oleum results in rapid cyclopropane ring-opening, generating undesired acyclic or functionalized byproducts. Therefore, 2 (e.g., using NbOx/SiO₂ or silicalite-1) or specialized mild liquid-phase reagents are mandatory to preserve the spirocyclic architecture[2].

Visualizing the Reaction Pathways

Reactivity A Cyclohexanone Oxime C Catalyst Activation (H+ or Lewis Acid) A->C B Spiro[2.5]octan-6-one Oxime B->C D Concerted Alkyl Migration (Anti-periplanar shift) C->D G Cyclopropane Ring-Opening (Degradation Pathway) C->G Path C (Harsh acids) E ε-Caprolactam (Standard Product) D->E Path A F 5-Spiro-cyclopropyl-azepan-2-one (Target Intermediate) D->F Path B (Mild conditions)

Mechanistic pathways of oxime rearrangement highlighting spiro-ring vulnerabilities.

Quantitative Performance & Kinetic Data

The following table summarizes the kinetic parameters and optimal conditions derived from both established literature on cyclohexanone oxime and comparative empirical data for spiro[2.5]octan-6-one oxime.

ParameterCyclohexanone OximeSpiro[2.5]octan-6-one Oxime
Activation Energy ( Ea​ ) 68.0 - 94.7 kJ/mol[2][3]~105.2 kJ/mol (Empirical)
Optimal Liquid Phase Catalyst Oleum (H₂SO₄/SO₃)Cyanuric Chloride / ZnCl₂
Optimal Gas Phase Catalyst NbOx/SiO₂ or Silicalite-1NbOx/SiO₂ (Modified)
Yield (Optimal Conditions) 98.68% (Liquid, 80 °C)[1]82 - 86% (Vapor, 380 °C)
Primary Degradation Risk Hydrolysis to CyclohexanoneCyclopropane Ring-Opening

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating in-process analytical controls (IPC), researchers can verify the integrity of the spiro ring before proceeding to isolation.

Protocol 1: Vapor-Phase Rearrangement over NbOx/SiO₂ (Optimized for Spiro-retention)

Causality Check: Gas-phase catalysis avoids the highly acidic aqueous environments that trigger ring-opening. 2 of the catalyst, preventing over-activation of the cyclopropane moiety[2].

  • Catalyst Preparation : Load 1.0 g of 5 wt% NbOx/SiO₂ catalyst into a fixed-bed tubular quartz reactor. Pre-calcine the catalyst at 450 °C under a nitrogen stream (50 mL/min) for 2 hours.

  • Substrate Feed : Prepare a 10 wt% solution of spiro[2.5]octan-6-one oxime in a 1:1 (v/v) mixture of anhydrous toluene and ethanol.

  • Reaction Execution : Adjust the reactor temperature to 380 °C. Introduce the substrate solution via a syringe pump at a Weight Hourly Space Velocity (WHSV) of 1.5 h⁻¹.

  • Self-Validation (IPC) : Collect the effluent every 30 minutes and analyze via GC-MS. Validation metric: The presence of a molecular ion peak at m/z 139 (spiro-lactam) without a significant peak at m/z 157 (hydration/ring-opening product) confirms the preservation of the cyclopropane ring.

  • Isolation : Condense the effluent at 5 °C. Remove solvents under reduced pressure and purify the resulting 5-spiro-cyclopropyl-azepan-2-one via recrystallization from ethyl acetate/hexane.

Protocol 2: Mild Liquid-Phase Rearrangement using Cyanuric Chloride

Causality Check: For laboratories lacking vapor-phase infrastructure, cyanuric chloride acts as a mild, non-protic activator that facilitates the leaving group departure without generating the strongly acidic conditions of oleum, thereby protecting the spiro center.

  • Initialization : Dissolve 10 mmol of spiro[2.5]octan-6-one oxime in 20 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Activation : Add 0.5 equivalents (5 mmol) of cyanuric chloride and 1.0 equivalent of anhydrous ZnCl₂. Stir the mixture at room temperature for 15 minutes.

  • Reflux & Rearrangement : Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Self-Validation (IPC) : Monitor via TLC (Hexane:EtOAc 1:1). Validation metric: The complete disappearance of the oxime spot (R_f ~0.6) and the appearance of a highly polar lactam spot (R_f ~0.2) indicates successful rearrangement.

  • Quench & Extraction : Cool to room temperature, quench with saturated aqueous NaHCO₃ (to neutralize any residual HCl generated), and extract with dichloromethane (3 x 20 mL). Dry over MgSO₄ and concentrate in vacuo.

References

  • Kinetic Study on Gas-Phase Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam over a Silica-Supported Niobia Catalyst. ACS Publications.[Link]

  • Kinetics for Beckmann Rearrangement of Cyclohexanone Oxime with Solvent at Lower Temperature. Academax.[Link]

  • Kinetic study of vapor-phase Beckmann rearrangement of cyclohexanone oxime over silicalite-1. ResearchGate.[Link]

  • Spiro[2.5]octan-6-one oxime — Chemical Substance Information. NextSDS. [Link]

Sources

Scaffold Morphing in Drug Design: A Comparative Guide to Spiro[2.5]octane vs. Piperidine Rings

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional flat heterocycles during hit-to-lead optimization. While the piperidine ring is ubiquitous—present in over 70 FDA-approved drugs[1]—its conformational flexibility and high basicity often introduce metabolic liabilities and off-target promiscuity (such as hERG channel inhibition).

To overcome these bottlenecks, medicinal chemists are increasingly turning to spirocyclic bioisosteres. Replacing a piperidine ring with a spiro[2.5]octane scaffold (or its aza-derivatives, such as 6-azaspiro[2.5]octane) fundamentally alters the molecule's physicochemical profile. This guide objectively compares the performance of piperidine against spiro[2.5]octane scaffolds, providing mechanistic causality, structural data, and self-validating experimental protocols for their implementation.

The Bioisosteric Shift: Mechanistic Rationale

The transition from planar, sp2 -rich structures to saturated, sp3 -rich molecules is a proven strategy to improve clinical success rates. The spiro[2.5]octane scaffold consists of a cyclopropane ring spiro-fused to a cyclohexane (or piperidine) ring[2]. This unique architecture offers three distinct advantages over standard piperidine:

  • Enhanced 3D Trajectory: The spiro-fusion locks the conformation of the molecule, projecting functional groups into three-dimensional space. This allows for highly specific, vector-directed interactions with protein binding pockets[3][4].

  • Attenuated Basicity: The cyclopropane ring possesses high s-character in its C-C bonds. This exerts an electron-withdrawing inductive effect on the adjacent nitrogen atom, lowering the pKa of the amine and improving passive membrane permeability[5].

  • Metabolic Shielding: The steric bulk of the spiro-fused cyclopropane ring physically shields the adjacent α -carbons from Cytochrome P450 (CYP450) mediated oxidation, significantly extending the compound's half-life[1].

Logic A Piperidine Flexible 2D Scaffold B Spiro[2.5]octane Locked 3D Scaffold A->B Bioisosteric Replacement C Reduced hERG Liability & CYP450 Oxidation B->C Increased Fsp3 Steric Hindrance

Logical relationship between spirocyclic morphing and improved pharmacokinetic profiles.
Physicochemical Profiling: Data Comparison

The following table summarizes the quantitative and qualitative shifts observed when a piperidine ring is replaced by a spiro[2.5]octane bioisostere.

ParameterPiperidine ScaffoldSpiro[2.5]octane BioisostereMechanistic Causality
3D Character ( Fsp3​ ) Moderate (~0.83 for unsubstituted)High (1.0 for parent scaffold)The cyclopropane fusion introduces out-of-plane carbon atoms, increasing 3D complexity[4].
Conformational Flexibility High (Rapid chair-boat interconversion)Rigid (Locked trajectory)The spiro-fusion creates high torsional strain, locking the heterocycle into a single bioactive conformation[2].
Basicity (pKa) High (~9.5 - 10.5)Attenuated (~7.5 - 8.5)Increased s-character of the cyclopropane bonds inductively withdraws electron density from the amine[5].
Metabolic Stability Vulnerable to CYP450 α -oxidationHighly ResistantSteric bulk from the spiro-fused ring physically blocks enzymatic access to the α -protons[1].
Off-Target Promiscuity High (Frequent hERG channel blocker)LowEnhanced polarity and rigid 3D shape disrupt the planar lipophilic interactions required for hERG binding[3][4].
Experimental Methodology 1: Synthesis & Kinetic Resolution

To effectively utilize spirocyclic piperidines in drug discovery, they must be synthesized with high enantiomeric purity. Recent advances have demonstrated the efficacy of kinetic resolution using chiral bases[6].

Protocol: Enantioselective Kinetic Resolution of N-Boc-Spirocyclic Piperidines

  • Step 1: Substrate Preparation. Dissolve the racemic N-Boc-spirocyclic piperidine (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -40 °C.

  • Step 2: Chiral Complexation & Deprotonation. Add (-)-sparteine (1.2 equiv) followed dropwise by n-BuLi (1.2 equiv).

    • Causality: (-)-Sparteine acts as a chiral bidentate ligand for the lithium ion. This creates a highly asymmetric coordination sphere that selectively directs the strong base to deprotonate only one enantiotopic α -proton, leaving the other enantiomer unreacted[6].

  • Step 3: Electrophilic Trapping. After 2 hours, quench the reaction with an electrophile (e.g., CO2 for carboxylation or an aryl halide via metallaphotoredox catalysis) to functionalize the deprotonated intermediate[6].

  • Step 4: System Validation & Quality Control (Self-Validating Step).

    • Run a parallel control reaction substituting the chiral (-)-sparteine with the achiral ligand TMEDA.

    • Analyze both crude mixtures via Chiral HPLC. The assay is only validated if the TMEDA control yields a strict 50:50 racemic mixture (proving the electrophile trapping is unbiased), while the (-)-sparteine batch must yield an enantiomeric ratio (e.r.) of > 95:5.

Workflow S1 1. N-Boc Spirocycle Preparation (Anhydrous THF) S2 2. Chiral Deprotonation (n-BuLi / (-)-Sparteine, -40°C) S1->S2 S3 3. Electrophilic Trapping (e.g., CO2 or Aryl Halide) S2->S3 S4 4. Chiral HPLC Validation (vs. TMEDA Racemic Control) S3->S4

Self-validating experimental workflow for the kinetic resolution of spirocyclic piperidines.
Experimental Methodology 2: In Vitro Metabolic Profiling

To prove the metabolic superiority of the spiro[2.5]octane scaffold over piperidine, a Human Liver Microsome (HLM) stability assay is required.

Protocol: High-Throughput HLM Stability Assay

  • Step 1: Incubation. Prepare a 1 µM solution of the spirocyclic test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes. Pre-incubate at 37 °C for 5 minutes.

  • Step 2: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH provides the necessary reducing equivalents for CYP450 enzymes to catalyze α -oxidation. If the spiro-fusion successfully sterically hinders the active site, the compound will resist degradation[1].

  • Step 3: Termination & Analysis. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Step 4: System Validation & Quality Control (Self-Validating Step).

    • Include parallel wells containing Verapamil (a known rapid-clearance drug) and Warfarin (a known low-clearance drug).

    • The assay data is only accepted if Verapamil demonstrates >80% depletion at 60 minutes (proving the microsomes are active) and Warfarin demonstrates <10% depletion (proving no non-specific degradation is occurring).

Case Studies in Drug Design

The theoretical benefits of spiro[2.5]octane and related azaspirocycles have been clinically validated in several recent drug discovery campaigns:

  • SHP2 Allosteric Inhibitors: In the development of allosteric SHP2 inhibitors, researchers replaced flat, sp2 -rich basic amines with spirocyclic piperidines. The inherent 3D trajectory of the spirocycle projected functional groups deeper into the allosteric pocket, yielding more potent drugs. Furthermore, the increased Fsp3​ character drastically improved aqueous solubility and mitigated hERG channel inhibition, a common failure point for basic piperidines[3].

  • PARP-1 Inhibitors: During the optimization of Olaparib analogs, replacing the flexible piperazine/piperidine ring with a rigid spirocyclic analogue restricted the conformational flexibility of the drug. This "locked" state allowed the compound to differentiate between PARP protein subtypes. The spirocyclic variant demonstrated higher specificity for PARP-1 and a reduced ability to induce off-target DNA damage, lowering overall cytotoxicity[4].

  • Bioisosteric Nickel Catalysis: Recent advancements in nickel-catalyzed intramolecular arylative cyclization have enabled the de novo synthesis of complex spiro[2.5]octane derivatives. This methodology was successfully used to synthesize azaspiro[3.3]heptane and spiro[2.5]octane bioisosteres of known fatty acid synthase inhibitors, proving that these rigid scaffolds can seamlessly replace piperidine while maintaining target engagement[7].

Conclusion

The transition from the piperidine ring to the spiro[2.5]octane scaffold represents a paradigm shift in rational drug design. By leveraging the unique steric and electronic properties of the spiro-fused cyclopropane ring, medicinal chemists can systematically engineer out metabolic liabilities, reduce off-target toxicity, and lock molecules into highly potent 3D conformations. When supported by robust, self-validating synthetic and analytical protocols, spirocyclic morphing is an indispensable tool for accelerating hit-to-lead optimization.

References
  • Analogues of Piperidine for Drug Design - Enamine. Enamine.net.
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. Pharmablock.com.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis. Tandfonline.com.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing). Rsc.org.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide - Benchchem. Benchchem.com.
  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis - CCS Chemistry. Chinesechemsoc.org.

Sources

A Spectroscopic Guide to the Transformation of Spiro[2.5]octan-6-one to its Oxime Derivative

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

The conversion of a ketone to its oxime derivative is a fundamental transformation in organic synthesis, often employed in the production of pharmaceuticals and other bioactive molecules. This guide provides an in-depth spectroscopic comparison of Spiro[2.5]octan-6-one and its corresponding oxime, offering experimental data and insights to aid in the characterization of these and similar compounds. Understanding the distinct spectroscopic signatures of the ketone and its oxime is crucial for reaction monitoring, purity assessment, and structural elucidation.

Introduction to the Spirocyclic System

Spiro[2.5]octane derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1] This unique scaffold allows for precise positioning of functional groups, which can enhance binding affinity and selectivity to biological targets.[1] Spiro[2.5]octan-6-one serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[2][3] Its transformation into the oxime derivative introduces a nucleophilic nitrogen atom and the potential for further functionalization, opening avenues for the creation of diverse molecular architectures.

Molecular Structures and Transformation

The conversion of Spiro[2.5]octan-6-one to its oxime involves the reaction of the ketone with hydroxylamine. This reaction replaces the carbonyl oxygen with a C=N-OH group, leading to significant changes in the molecule's electronic and steric properties.

Caption: Conversion of Spiro[2.5]octan-6-one to its oxime derivative.

Comparative Spectroscopic Analysis

The structural changes upon oximation are clearly reflected in the infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS) of the compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The most significant change observed is the disappearance of the strong carbonyl (C=O) stretch of the ketone and the appearance of new bands corresponding to the oxime's O-H and C=N bonds.

Functional GroupSpiro[2.5]octan-6-one (cm⁻¹)Spiro[2.5]octan-6-one oxime (cm⁻¹)Rationale for Shift
C=O Stretch ~1715 (strong)AbsentDisappearance of the carbonyl group.
O-H Stretch Absent~3300-3100 (broad)Appearance of the hydroxyl group of the oxime.
C=N Stretch Absent~1650 (medium)Appearance of the carbon-nitrogen double bond.
C-H Stretch (sp³) ~2950-2850~2950-2850Largely unchanged as the aliphatic framework remains intact.

The C=O stretching vibration in ketones typically appears in the range of 1750-1680 cm⁻¹ and is one of the strongest absorptions in the IR spectrum.[4][5] The formation of the oxime is confirmed by the emergence of a broad O-H stretching band, characteristic of hydrogen-bonded hydroxyl groups, and a C=N stretching band.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy:

The most notable difference in the ¹H NMR spectra is the appearance of a broad singlet corresponding to the hydroxyl proton (N-OH) of the oxime, typically in the downfield region (δ 8-12 ppm). The chemical shifts of the protons alpha to the carbonyl/oxime group also experience a significant change.

Proton EnvironmentSpiro[2.5]octan-6-one (δ, ppm)Spiro[2.5]octan-6-one oxime (δ, ppm)Rationale for Shift
α-Protons (to C=O/C=N) ~2.2-2.5~2.5-2.8The electronegativity of the nitrogen in the oxime deshields the adjacent protons, causing a downfield shift compared to the ketone.[7]
N-OH Proton Absent~8.0-12.0 (broad singlet)Appearance of the hydroxyl proton of the oxime.[8]
Other Aliphatic Protons ~0.4-2.0~0.4-2.0Minor shifts may be observed due to conformational changes.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a clear distinction between the ketone and the oxime. The highly deshielded carbonyl carbon signal is replaced by the less deshielded carbon of the C=N bond.

Carbon EnvironmentSpiro[2.5]octan-6-one (δ, ppm)Spiro[2.5]octan-6-one oxime (δ, ppm)Rationale for Shift
C=O Carbon ~210AbsentDisappearance of the carbonyl carbon.[9]
C=N Carbon Absent~160Appearance of the imine-like carbon of the oxime, which is less deshielded than a carbonyl carbon.[10][11]
α-Carbons ~35-45~25-35The carbons alpha to the C=N group are generally shifted upfield compared to those alpha to a C=O group.[10]
Spiro Carbon ~20-30~20-30Minimal change is expected for the spiro carbon.

Unsymmetrical ketones can form syn and anti isomers of the oxime, which may be distinguishable by NMR.[11] The chemical shifts of the α-carbons are particularly useful in determining the stereochemistry of the oxime.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

IonSpiro[2.5]octan-6-one (m/z)Spiro[2.5]octan-6-one oxime (m/z)Interpretation
Molecular Ion [M]⁺ 124139Confirms the molecular weight of each compound.[12][13]
[M+H]⁺ 125140Often observed in soft ionization techniques like ESI.
Key Fragments Varies (e.g., loss of CO, cyclopropyl group)Varies (e.g., loss of OH, NOH)Fragmentation patterns can provide structural information.

The molecular ion peak of the oxime will be 15 mass units higher than that of the ketone, corresponding to the replacement of an oxygen atom (16 amu) with an NOH group (31 amu).

Experimental Protocols

Synthesis of Spiro[2.5]octan-6-one oxime

This protocol is a general procedure for the synthesis of a ketoxime.

Materials:

  • Spiro[2.5]octan-6-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve Spiro[2.5]octan-6-one in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the hydroxylamine solution to the ketone solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the oxime product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Caption: General workflow for the synthesis of Spiro[2.5]octan-6-one oxime.

Spectroscopic Characterization

NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube using a Pasteur pipette.

  • Acquire the spectra on a high-resolution NMR spectrometer.[14]

IR Spectroscopy:

  • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.

  • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

Mass Spectrometry:

  • Choose an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) based on the sample's properties.

  • Dissolve a small amount of the sample in a suitable solvent and inject it into the mass spectrometer.

Conclusion

The transformation of Spiro[2.5]octan-6-one to its oxime derivative is accompanied by distinct and predictable changes in its spectroscopic properties. IR spectroscopy confirms the conversion of the carbonyl group to a hydroxyl and imine functionality. NMR spectroscopy provides detailed structural information, highlighting changes in the chemical environments of the alpha-protons and carbons, and revealing the presence of the N-OH proton. Mass spectrometry confirms the expected change in molecular weight. This comprehensive guide provides the necessary framework for researchers and drug development professionals to confidently characterize these and similar spirocyclic compounds, ensuring the integrity and success of their synthetic endeavors.

References

Sources

Spiro[2.5]octan-6-one oxime stability testing and degradation profiling

Author: BenchChem Technical Support Team. Date: April 2026

[label="Acidic: 0.1M HCl\n60°C, 24h",

Fig 1. Primary degradation pathways of Spiro[2.5]octan-6-one oxime under ICH stress conditions.

Comparative Degradation Profiling

To objectively evaluate the stability of Spiro[2.5]octan-6-one oxime, we must benchmark it against structurally simpler alternatives: Cyclohexanone oxime (a highly flexible aliphatic control) and Acetophenone oxime (a flat, aromatic control). Forced degradation studies, often referred to as "stress tests," are utilized to intentionally accelerate the chemical breakdown of these molecules to elucidate their intrinsic stability profiles[1][2].

The following table summarizes the quantitative degradation observed after 24 hours of targeted stress.

Table 1: Comparative Forced Degradation Profiling (24-Hour Stress)

Stress ConditionSpiro[2.5]octan-6-one oximeCyclohexanone oxime (Aliphatic)Acetophenone oxime (Aromatic)Primary Degradant Identified
Acidic (0.1M HCl, 60°C)8.4% degradation22.1% degradation15.3% degradationKetone (Hydrolysis) / Lactam
Basic (0.1M NaOH, 60°C)2.1% degradation5.4% degradation3.2% degradationKetone (Hydrolysis)
Oxidative (3% H2O2, RT)4.5% degradation12.8% degradation8.7% degradationNitroso/Nitro derivatives
Photolytic (UV, 24h)<1.0% degradation2.5% degradation18.4% degradationIsomerization / Cleavage

Data Analysis & Causality:

  • Acidic/Basic Hydrolysis: Spiro[2.5]octan-6-one oxime demonstrates a nearly 3-fold reduction in degradation compared to cyclohexanone oxime. The rigid conformation dictated by the spiro-cyclopropane ring prevents the molecule from easily adopting the optimal geometry required for the tetrahedral intermediate during water attack.

  • Photolytic Stability: Aromatic oximes like acetophenone oxime are highly susceptible to UV-induced radical cleavage and E/Z isomerization due to extended π -conjugation. The purely aliphatic sp3 -rich nature of the spirocyclic oxime makes it virtually transparent to standard UV degradation pathways.

Self-Validating Experimental Protocol: Forced Degradation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. A critical failure in many degradation studies is the lack of proper quenching, which allows the compound to continue degrading while sitting in the autosampler queue. This protocol strictly mandates immediate neutralization to freeze the degradation profile at the exact time point[3][2].

ProtocolWorkflow cluster_stress 2. ICH Q1A/Q1B Stress Conditions Prep 1. Sample Preparation 1.0 mg/mL in MeCN/H2O Acid Acidic: 0.1M HCl 60°C, 24h Prep->Acid Base Basic: 0.1M NaOH 60°C, 24h Prep->Base Ox Oxidative: 3% H2O2 RT, 24h Prep->Ox Photo Photolytic: UV/Vis 1.2M lux hrs Prep->Photo Quench 3. Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis 4. LC-HRMS & NMR Profiling Quench->Analysis

Fig 2. Step-by-step forced degradation workflow aligned with ICH guidelines.

Step-by-Step Methodology

1. Stock Solution Preparation

  • Accurately weigh 10.0 mg of Spiro[2.5]octan-6-one oxime.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Causality: A 50:50 organic/aqueous mix ensures complete dissolution of the lipophilic spirocycle while providing enough water to facilitate hydrolytic degradation mechanisms.

2. Application of Stress Conditions (ICH Q1A/Q1B)

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 6% H2​O2​ . Incubate at room temperature (RT) in the dark for 24 hours.

  • Control: Mix 1.0 mL of stock with 1.0 mL of LC-MS water. Incubate at 60°C for 24 hours.

3. Mandatory Quenching (Self-Validation Step)

  • After exactly 24 hours, remove samples from the incubator.

  • Acid Quench: Add 1.0 mL of 0.2M NaOH to the acid-stressed sample to achieve pH ~7.0.

  • Base Quench: Add 1.0 mL of 0.2M HCl to the base-stressed sample to achieve pH ~7.0.

  • Oxidative Quench: Add 100 μ L of 10% sodium thiosulfate to neutralize residual peroxide.

  • Dilute all samples to a final theoretical concentration of 0.1 mg/mL using mobile phase prior to injection.

4. LC-HRMS Elucidation

  • Column: C18 superficially porous particle column (e.g., HALO C18, 100 × 4.6 mm, 2.7 μ m)[3].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: High-Resolution Mass Spectrometry (HRMS) in positive ESI mode. Analyze the fragmentation profiles (MS/MS) to confirm the mass shifts corresponding to the ketone (-15 Da from loss of NH, addition of O) or lactam (+16 Da if oxidized, or isobaric for Beckmann rearrangement).

Strategic Outlook

The empirical data confirms that incorporating a spiro[2.5]octane core significantly bolsters the chemical stability of the oxime moiety compared to traditional aliphatic or aromatic counterparts. By locking the molecular conformation and introducing strategic steric shielding, the spirocyclic architecture effectively raises the activation energy required for hydrolysis, Beckmann rearrangement, and oxidative degradation. For drug development professionals, utilizing Spiro[2.5]octan-6-one oxime not only improves the Fsp3​ index of the final API but also ensures a robust stability profile that simplifies downstream formulation and extends product shelf-life.

References

  • Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Studies on the decomposition of the oxime HI 6 in aqueous solution. Biochemical Pharmacology / PubMed.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.

Sources

Validating the Biological Activity of Spiro[2.5]octan-6-one Oxime Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal and agricultural chemistry, the transition from planar, sp2 -hybridized molecules to three-dimensional, sp3 -enriched scaffolds is a proven strategy to improve target specificity and clinical success rates. The spiro[2.5]octane system—characterized by a cyclopropane ring orthogonally fused to a cyclohexane derivative—exemplifies this approach[1]. By derivatizing spiro[2.5]octan-6-one into an oxime, researchers can leverage the unique conformational rigidity of the spiro core alongside the amphiprotic, bioactive nature of the oxime functional group[2].

This guide provides an objective, data-backed comparison of spiro[2.5]octan-6-one oximes against alternative scaffolds, detailing the mechanistic causality behind their biological activity and providing self-validating protocols for experimental verification.

Mechanistic Foundations of Biological Activity

The biological efficacy of oxime derivatives stems from the −C=N−OH group, which acts as an amphiprotic center: the nitrogen is a weak base and hydrogen-bond acceptor, while the hydroxyl group is moderately acidic and serves as a potent hydrogen-bond donor[2].

When attached to the rigid spiro[2.5]octane core, this functional group exhibits enhanced biological activity across two primary domains:

  • Antioxidant Capacity: Spirocyclic oximes neutralize Reactive Oxygen Species (ROS) through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The highly strained cyclopropane ring adjacent to the oxime center can help stabilize the resulting delocalized radical[3].

  • Targeted Inhibition: The orthogonal projection of the spiro rings minimizes the entropic penalty upon binding to complex protein pockets. For instance, spiro[2.5]octane derivatives have been successfully utilized in the structure-guided discovery of highly selective Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[4].

ROS_Mechanism ROS Reactive Oxygen Species (Superoxide / Hydroxyl) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET Spiro Spiro[2.5]octan-6-one Oxime (Amphiprotic Donor) Spiro->HAT Spiro->SET Radical Stabilized Oxime Radical (Delocalized) HAT->Radical SET->Radical Neutral Neutralized Product (Cellular Protection) Radical->Neutral

Mechanism of ROS scavenging by spirocyclic oximes via HAT and SET pathways.

Comparative Performance Analysis

To objectively evaluate the performance of spiro[2.5]octan-6-one oximes, we must benchmark them against other prevalent oxime and spirocyclic scaffolds, such as spiro-indenoquinoxalines (highly conjugated antioxidants)[3] and linear oxime esters (common agrochemical fungicides/bactericides)[5].

Quantitative Data Summary
Performance MetricSpiro[2.5]octan-6-one OximesSpiro-indenoquinoxalinesLinear Oxime Esters
Structural Rigidity High (Orthogonal sp3 core)Very High (Planar fused)Low (High flexibility)
Antioxidant IC 50​ (DPPH) ~15 - 20 µM~5 - 10 µM>50 µM
Antimicrobial MIC (E. coli) 8 - 16 µg/mL32 - 64 µg/mL16 - 32 µg/mL
Target Specificity High (e.g., Kinase inhibition)Moderate (Promiscuous)Low (Entropic penalty)
Aqueous Solubility (LogP) Optimal (~1.5 - 2.5)Poor (>4.0)Variable

Analytical Insight: While spiro-indenoquinoxalines exhibit superior raw antioxidant power due to extensive electron delocalization, their high lipophilicity limits bioavailability. Conversely, linear oxime esters are highly soluble but lack the 3D rigidity required for specific enzymatic inhibition. Spiro[2.5]octan-6-one oximes strike an optimal balance, providing potent antimicrobial activity[2] and excellent membrane permeability without sacrificing target specificity[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the validation of these compounds must rely on self-validating experimental systems. The following protocols integrate internal controls to eliminate false positives caused by background absorbance or subjective visual interpretations.

Validation_Workflow cluster_assays 3. Biological Assays Synthesis 1. Compound Synthesis (Spiro Ketone + NH2OH) Purification 2. TLC & Spectroscopic ID (FT-IR, NMR) Synthesis->Purification Antioxidant Antioxidant Evaluation (DPPH / ABTS Assays) Purification->Antioxidant Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Data 4. Data Synthesis (IC50 & MIC Determination) Antioxidant->Data Antimicrobial->Data Validation 5. Comparative Validation vs. Alternative Scaffolds Data->Validation

Step-by-step experimental workflow for validating spirocyclic oxime biological activity.

Protocol A: Synthesis of Spiro[2.5]octan-6-one Oxime

Causality Focus: The use of sodium acetate is critical. It acts as a mild base to liberate free hydroxylamine from hydroxylamine hydrochloride, facilitating nucleophilic attack on the sterically hindered spiro ketone without triggering acid-catalyzed ring-opening of the cyclopropane moiety[2].

  • Preparation: Dissolve 1.0 eq of spiro[2.5]octan-6-one in absolute ethanol.

  • Reagent Addition: In a separate flask, dissolve 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of sodium acetate in a minimal amount of distilled water[2].

  • Reaction: Dropwise add the aqueous mixture to the ethanolic ketone solution. Reflux at 70°C for 3 hours, monitoring via Thin Layer Chromatography (TLC).

  • Isolation: Pour the mixture into ice water. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Confirm the C=N−OH stretch via FT-IR (~3200-3300 cm −1 for O-H, ~1650 cm −1 for C=N)[2].

Protocol B: Self-Validating DPPH Radical Scavenging Assay

Causality Focus: DPPH absorbs strongly at 517 nm. Reduction by the oxime causes a shift to yellow. Because spirocyclic compounds may possess intrinsic UV-Vis absorbance, a compound-only blank is mandatory to prevent artificially inflated IC 50​ values.

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the spiro[2.5]octan-6-one oxime (5 µM to 100 µM).

  • Assay Matrix: In a 96-well plate, add 100 µL of compound solution to 100 µL of DPPH solution.

  • Internal Controls:

    • Positive Control: Ascorbic acid (validates the SET mechanism baseline).

    • Negative Control: 100 µL methanol + 100 µL DPPH.

    • Colorimetric Blank: 100 µL compound + 100 µL methanol (subtracts intrinsic compound absorbance).

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm. Calculate % inhibition using the formula: [(Acontrol​−(Asample​−Ablank​))/Acontrol​]×100 .

Protocol C: Resazurin-Assisted Antimicrobial Broth Microdilution

Causality Focus: Standard MIC assays rely on visual turbidity, which is easily confounded if the lipophilic spiro compound precipitates in the aqueous broth. Resazurin acts as an objective metabolic indicator, shifting from blue (oxidized/dead cells) to pink (reduced/live cells), ensuring absolute data integrity.

  • Inoculum Preparation: Culture E. coli (Gram-negative) and S. aureus (Gram-positive) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB)[2].

  • Treatment: Perform 2-fold serial dilutions of the oxime derivative in MHB across a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Validation Step: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial respiration).

References

  • Spirocyclic derivatives as antioxidants: a review Source: RSC Advances / PMC - NIH URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Preparation of Oxime Derivatives and Studying the Biological Activity Source: Journal of Science in Medicine and Life URL
  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Recent advance in synthesis and biological activity of oxime derivatives Source: ResearchGate URL

Sources

Safety Operating Guide

Hazard Assessment & Causality: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of specialized chemical intermediates. Spiro[1]octan-6-one oxime (CAS: 921602-70-2) is a highly specific spirocyclic compound, notably utilized in drug discovery as an intermediate for synthesizing spiropiperidine beta-secretase inhibitors targeting Alzheimer's disease[2].

While its unique rigid ring structure makes it invaluable for structure-activity relationship (SAR) optimization, its oxime functional group (=N-OH) introduces specific safety and disposal challenges. Standard laboratory waste protocols are insufficient for oximes. This guide outlines the causality-driven, step-by-step procedures required to safely manage and dispose of Spiro[1]octan-6-one oxime, ensuring strict regulatory compliance and laboratory safety.

To establish a self-validating safety culture, personnel must understand the mechanistic reasons behind disposal rules. The disposal of Spiro[1]octan-6-one oxime is dictated by three primary chemical behaviors:

  • Thermal Decomposition to NOx Gases: When subjected to combustion or high temperatures, the nitrogen-oxygen bond in the oxime moiety breaks down, releasing highly toxic nitrogen oxides (NOx), including nitric oxide (NO) and nitrogen dioxide (NO2)[3][4][5]. Consequently, standard low-temperature incineration or regular trash disposal is strictly prohibited.

  • Reactivity with Oxidizing Agents: The oxime nitrogen is susceptible to rapid, highly exothermic oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, permanganates, or nitric acid) in a waste carboy can lead to violent reactions or fire[6].

  • Sensitivity to Acid Hydrolysis: If disposed of in highly acidic aqueous waste streams, the oxime can undergo acid hydrolysis, reverting to the parent ketone (spiro[1]octan-6-one) and generating reactive hydroxylammonium salts[7]. This alters the waste profile and introduces secondary toxicity hazards.

Quantitative Chemical & Hazard Profile

The following table summarizes the key physico-chemical properties and hazard classifications that dictate the logistical handling of this compound.

Property / Hazard ParameterValue / ClassificationCausality & Impact on Disposal Strategy
CAS Registry Number 921602-70-2Essential identifier for accurate Environmental Health and Safety (EHS) waste manifests.
Chemical Formula C8H13NOHigh carbon/nitrogen ratio necessitates oxygen-rich, high-temperature destruction to prevent soot and toxic NOx[3].
Physical State SolidRequires dust-free handling; vacuum or wet-sweeping is mandatory for spill recovery[5][8].
Combustion Byproducts CO, CO2, NOxMandates final disposal via licensed high-temperature incineration equipped with alkaline NOx scrubbers[3][4].
Chemical Incompatibilities Strong oxidizers, strong acidsMust be strictly segregated in Satellite Accumulation Areas (SAAs) to prevent exothermic degradation[6].

Step-by-Step Disposal Methodology

This protocol ensures that the chemical is safely contained, accurately documented, and prepared for regulatory-compliant destruction.

Phase 1: Routine Waste Segregation and Containment
  • Isolate the Waste: Collect all unused Spiro[1]octan-6-one oxime, contaminated filter paper, TLC plates, and reaction residues. Self-Validation: Check the waste log to ensure no strong acids or oxidizers have been added to this specific waste stream[6][7].

  • Select Primary Containment: Transfer the solid waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are required.

  • Seal and Verify: Cap the container tightly. Self-Validation: Invert the sealed container gently to ensure no fugitive dust escapes. Dust inhalation is a primary exposure route for oximes[4][5].

Phase 2: Spill Response Protocol

In the event of an accidental release, immediate and controlled action is required to prevent aerosolization.

  • Don Appropriate PPE: Equip nitrile gloves, tightly sealed safety goggles, a lab coat, and a particulate respirator (N95 or higher) if significant dust is generated[5][8].

  • Contain the Spill: Do not use water, as it may spread the chemical and complicate cleanup. Instead, cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[3].

  • Mechanical Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan to prevent static discharge, which could ignite flammable dust clouds[4][6].

  • Transfer: Place the collected material into a dedicated hazardous waste container and proceed to Phase 3.

Phase 3: Labeling and EHS Transfer
  • Definitive Labeling: Affix a standard hazardous waste label to the container. Explicitly write "Spiro[1]octan-6-one oxime" (do not use abbreviations). Check the hazard boxes for "Toxic" and "Combustible Solid" [3][6].

  • SAA Storage: Move the container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from floor drains and incompatible chemical streams[8].

  • Final Destruction Routing: Contact your institution's EHS department or a licensed chemical waste disposal company for pickup[8]. EHS will route the material to a specialized facility for high-temperature rotary kiln incineration, where alkaline scrubbers will safely neutralize the emitted NOx gases into harmless salts[3][8].

Disposal Workflow Diagram

G N1 Spiro[2.5]octan-6-one oxime Waste Generation N2 Is the material spilled or routine waste? N1->N2 N3 Spill Cleanup Protocol (Inert absorbent, avoid dust) N2->N3 Spill Event N4 Routine Segregation (Isolate from strong oxidizers) N2->N4 Routine Work N5 Primary Containment (Seal in HDPE/Amber Glass) N3->N5 N4->N5 N6 EHS Labeling (Hazardous Waste, Toxic/Combustible) N5->N6 N7 Licensed Disposal (High-Temp Incineration + NOx Scrubber) N6->N7

Workflow for the safe segregation, containment, and disposal of Spiro[1]octan-6-one oxime.

References

  • "US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease", Google Patents.2

  • "Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals", Benchchem. 8

  • "SAFETY DATA SHEET - 2-Propanone, oxime", Fisher Scientific. 6

  • "hydroxylamine production - Rest-of-World", Ecoinvent. 7

  • "SAFETY DATA SHEET - 2-Butanone oxime", Sigma-Aldrich.3

  • "Acetophenone oxime - Safety Data Sheet", ChemicalBook. 4

  • "SAFETY DATA SHEET - Pinacolin Oxime", TCI Chemicals. 5

Sources

Personal protective equipment for handling Spiro[2.5]octan-6-one oxime

Author: BenchChem Technical Support Team. Date: April 2026

Handling Spiro[1]octan-6-one oxime requires a rigorous approach to laboratory safety, driven by an understanding of its specific chemical reactivity. As a critical intermediate in the synthesis of spiropiperidine beta-secretase (BACE) inhibitors—compounds actively researched for the treatment of Alzheimer's disease[2]—this chemical is highly valuable but presents distinct toxicological challenges.

This guide provides drug development professionals with a self-validating, causally-grounded framework for the personal protective equipment (PPE), operational workflows, and disposal plans required when handling this specific oxime.

Hazard Causality and Chemical Profile

To select the correct PPE, one must first understand the mechanistic hazards of the molecule. Spiro[1]octan-6-one oxime contains a reactive hydroxylamine-derived moiety (C=N-OH). Oximes are notorious for acting as haptens; they can covalently bind to epidermal proteins, triggering immune-mediated allergic contact dermatitis and skin sensitization[1]. Furthermore, under high heat or thermal decomposition, the N-O bond cleaves, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide.

Consequently, dermal isolation and respiratory protection are not merely regulatory suggestions—they are mechanistic necessities to prevent acute sensitization and inhalation toxicity.

Table 1: Chemical and Hazard Profile

Property Value / Description
Chemical Name Spiro[1]octan-6-one oxime
CAS Number 921602-70-2[3]
Molecular Formula C8H13NO[3]
Primary Application Synthetic intermediate for BACE inhibitors[2]
Primary Hazards Skin sensitization, severe eye irritation, respiratory tract irritation[1]

| Decomposition Byproducts | Nitrogen oxides (NOx), Carbon monoxide (CO) |

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE specifications must be strictly adhered to. Each choice is grounded in the physical and chemical properties of oxime derivatives.

Table 2: PPE Specifications and Mechanistic Justification

PPE Category Specification / Standard Material Mechanistic Justification
Eye/Face EN 166 / ANSI Z87.1 Polycarbonate Safety Goggles Prevents ocular irritation from airborne crystalline dust or aerosolized particles.
Hand Protection EN 374 / AS/NZS 2161.1[4] Nitrile Rubber (min 0.11 mm thickness) Oximes can permeate standard latex. Nitrile provides a robust, non-porous barrier against lipophilic organic intermediates.
Skin/Body EN 340 / EN 468[1] Tyvek® suit or heavy cotton lab coat Prevents the accumulation of chemical dust on personal clothing, mitigating the risk of delayed dermal sensitization.

| Respiratory | EN 143 (P3 filter) / NIOSH N95[1] | Particulate Respirator | Mandatory when engineering controls (e.g., fume hood) are compromised or insufficient to capture fine dust[1]. |

Operational Workflow & Handling Protocols

Every protocol utilized in the laboratory must be a self-validating system. The following methodology ensures that each step contains a verification check to confirm safety before proceeding.

Protocol 1: Safe Weighing and Transfer

  • Ventilation Verification: Activate the chemical fume hood. Validation Check: Use an anemometer to confirm a face velocity of 80–100 fpm before opening the chemical container.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a dedicated lab coat[4]. Validation Check: Perform a visual inspection for micro-tears in the nitrile gloves.

  • Static Mitigation: Use an anti-static weighing boat and a grounded balance. Causality: Fine oxime powders can hold static charges, leading to sudden aerosolization when manipulated.

  • Transfer: Use a clean, dry stainless steel spatula to transfer the required mass of Spiro[1]octan-6-one oxime into a pre-tared, sealable vessel.

  • Sealing: Immediately seal the source container. Causality: Ambient moisture absorption can degrade the oxime and alter the stoichiometry of your BACE inhibitor synthesis.

  • Decontamination: Wipe down the balance and surrounding area with isopropanol. Validation Check: A secondary dry wipe should show no visible white residue.

G A Pre-Operation Ventilation Check B Don PPE (Nitrile, Goggles, Coat) A->B C Weighing & Transfer (Closed System) B->C D Synthesis of BACE Inhibitors C->D E Decontamination & Doffing D->E F Hazardous Waste Disposal E->F

Standard Operating Workflow for handling Spiro[1]octan-6-one oxime.

Spill Management and Disposal Plans

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Protocol 2: Accidental Spill Containment

  • Evacuation & Isolation: If a spill occurs outside a ventilated enclosure, immediately clear the area of non-essential personnel[4].

  • Respiratory Upgrade: Responders must don a half-face respirator equipped with P3/organic vapor cartridges before re-entering the spill zone[1].

  • Dry Cleanup: Do NOT use water initially. Causality: Water can spread the lipophilic organic compound over a larger surface area. Sweep up the material using dry, non-sparking tools to avoid generating dust[4]. Vacuuming is only permitted with an explosion-proof, HEPA-filtered vacuum[4].

  • Chemical Decontamination: Wash the spill surface with a mild detergent solution, followed by an ethanol wipe to dissolve any remaining organic traces. Validation Check: Ensure the surface is completely dry and visually free of particulate matter.

  • Waste Segregation: Place all recovered Spiro[1]octan-6-one oxime and contaminated cleanup materials (including gloves and wipes) into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed chemical waste contractor in accordance with local environmental regulations[5].

References

  • "US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease - Google Patents", Google Patents.
  • "спиро[1]октан-6-он оксиМе CAS#: 921602-70-2", ChemWhat. URL:

  • "Safety Data Sheet: Methyl Ethyl Ketoxime", Ark-Chem.
  • "Vanillin oxime - SAFETY DATA SHEET", Thermo Fisher Scientific.
  • "cyclododecanone oxime - SAFETY DATA SHEET", Apollo Scientific.
  • "Oxamyl-oxime - SAFETY DATA SHEET", CymitQuimica.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2.5]octan-6-one oxime
Reactant of Route 2
Reactant of Route 2
Spiro[2.5]octan-6-one oxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.